1-(3-Nitrophenyl)-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMUQNZGCZHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373050 | |
| Record name | (3-nitrophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-72-8 | |
| Record name | (3-Nitrophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 407996 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 709-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-nitrophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Nitrophenyl)-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(3-Nitrophenyl)-2-thiourea from 3-nitroaniline: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(3-nitrophenyl)-2-thiourea, a valuable intermediate in medicinal chemistry and drug development. The document details a robust experimental protocol for its preparation from 3-nitroaniline and ammonium thiocyanate. It includes a summary of physicochemical and spectroscopic data, a breakdown of the reaction mechanism, and a visual representation of the experimental workflow. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this synthetic pathway.
Introduction
Thiourea derivatives are a significant class of organic compounds renowned for their wide spectrum of biological activities, including potential antitumor, antiviral, and anti-inflammatory properties. The presence of the thiourea moiety, with its hydrogen bond donor and acceptor capabilities, makes it a privileged scaffold in medicinal chemistry. This compound, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic compounds and pharmacologically active molecules. The synthesis from readily available 3-nitroaniline offers a direct and efficient route to this important intermediate.
Reaction Pathway and Mechanism
The synthesis of this compound from 3-nitroaniline is typically achieved through the reaction of the corresponding aniline with ammonium thiocyanate in an acidic medium. The reaction proceeds via the in-situ formation of a phenyl isothiocyanate intermediate, which then undergoes a nucleophilic attack by an ammonia molecule (generated from the ammonium salt) or another aniline molecule followed by rearrangement, although the precise mechanism can be complex.
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
Quantitative data for the reactants and the final product are summarized below. Spectroscopic data are based on expected values for the compound's structure, as specific experimental spectra are not widely published.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 3-Nitroaniline | 138.12 | Yellow to orange crystalline solid | 111-114 | 99-09-2 |
| Ammonium Thiocyanate | 76.12 | Colorless crystalline solid | ~150 | 1762-95-4 |
| This compound | 197.21 | Lemon yellow needles[1] | 157-158 (from ethanol)[1] / 189[2][3] | 709-72-8 |
Note: The discrepancy in the melting point for the product may be due to different crystalline forms or purity levels.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.5 - 8.5 ppm |
| Amine Protons (NH, NH₂) | δ 8.0 - 10.0 ppm (broad signals) | |
| ¹³C NMR | Thiocarbonyl Carbon (C=S) | δ 180 - 185 ppm |
| Aromatic Carbons (Ar-C) | δ 115 - 150 ppm | |
| FT-IR (cm⁻¹) | N-H Stretching | 3100 - 3400 cm⁻¹ |
| Aromatic C-H Stretching | ~3000 - 3100 cm⁻¹ | |
| Nitro Group (N-O) Stretching | 1520 - 1560 cm⁻¹ (asymmetric), 1345 - 1385 cm⁻¹ (symmetric) | |
| Thioamide C=S Stretching | 1050 - 1250 cm⁻¹ |
Experimental Protocol
This protocol details a common method for the synthesis of aryl thioureas from the corresponding aniline.
4.1 Materials and Reagents
-
3-Nitroaniline (0.1 mol, 13.81 g)
-
Concentrated Hydrochloric Acid (9 mL)
-
Ammonium Thiocyanate (0.1 mol, 7.61 g)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker (1 L)
-
Buchner funnel and filter paper
-
Ice bath
4.2 Procedure
-
Preparation of Aniline Salt: In a 250 mL round-bottom flask, combine 3-nitroaniline (0.1 mol) with 25 mL of deionized water. Carefully add 9 mL of concentrated hydrochloric acid while stirring.
-
Initial Heating: Gently heat the mixture to approximately 60-70 °C for one hour to ensure the complete formation of the 3-nitrophenylammonium chloride salt.
-
Cooling and Reagent Addition: Remove the flask from the heat and allow it to cool to near room temperature. Once cooled, slowly add ammonium thiocyanate (0.1 mol) to the mixture with continuous stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux for at least 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. In a separate 1 L beaker, prepare an ice-water bath. Pour the reaction mixture slowly into the cold water under vigorous stirring to precipitate the crude product.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any unreacted salts and impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as lemon-yellow needles[1].
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (FT-IR, NMR).
Visualized Experimental Workflow
The following diagram outlines the key stages of the synthesis process from setup to final product characterization.
Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.
References
1-(3-Nitrophenyl)-2-thiourea chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1-(3-Nitrophenyl)-2-thiourea. The information is curated for professionals in chemical research and drug development, presenting key data in a structured and accessible format.
Core Chemical Properties
This compound, identified by the CAS Number 709-72-8, is an organic compound with the molecular formula C₇H₇N₃O₂S.[1][2][3] It possesses a molecular weight of approximately 197.21 g/mol .[1][2][3] The compound typically appears as a solid.[1] While melting point data varies across sources, reported ranges include 151-156 °C, 160-162 °C, and 189 °C, which may reflect differences in purity or experimental conditions.[4]
| Property | Value | Reference(s) |
| CAS Number | 709-72-8 | [1][2][3] |
| Molecular Formula | C₇H₇N₃O₂S | [1][2][3] |
| Molecular Weight | 197.21 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 151-156 °C, 160-162 °C, 189 °C | [4] |
| InChI | 1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | |
| InChIKey | HQEMUQNZGCZHHN-UHFFFAOYSA-N |
Structural Information
The structure of this compound is characterized by a phenyl ring substituted with a nitro group at the meta position, which is in turn attached to a thiourea moiety. The thiourea group, with its C=S double bond and two amino groups, is a key feature influencing the molecule's chemical reactivity and potential biological interactions.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and plausible method can be inferred from the synthesis of related compounds. A common route involves the reaction of 3-nitroaniline with a thiocyanate salt in the presence of an acid to form an isothiocyanate intermediate, which is then reacted with ammonia. A more direct approach, described for the synthesis of N-(substituted-phenyl)-thioureas, involves the reaction of the corresponding aniline with carbon disulfide and a base, followed by treatment with an amine or ammonia.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and purification methods.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, with their chemical shifts and coupling patterns influenced by the positions of the nitro and thiourea groups. The protons of the NH and NH₂ groups of the thiourea moiety would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring and a characteristic signal for the C=S carbon of the thiourea group, typically found in the range of 180-190 ppm.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹), and strong absorptions corresponding to the symmetric and asymmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 197). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiourea moiety.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are limited in the reviewed literature, the broader class of thiourea derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6][7]
A study on the related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, demonstrated anti-inflammatory activity.[6][7] This suggests that this compound may also possess similar properties. The anti-inflammatory effects of some drugs are mediated through the inhibition of inflammatory signaling pathways.
Potential Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of inflammatory signaling by this compound.
Furthermore, various thiourea derivatives have been investigated for their cytotoxic activity against different cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis. The presence of the nitro group, an electron-withdrawing group, on the phenyl ring could potentially enhance such biological activities.
Disclaimer: The biological activities and signaling pathway interactions described above are based on the activities of related compounds and represent potential areas of investigation for this compound. Further experimental validation is required to confirm these properties for this specific molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 709-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity | E3S Web of Conferences [e3s-conferences.org]
In-Depth Technical Guide: 1-(3-Nitrophenyl)-2-thiourea (CAS 709-72-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Nitrophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and an exploration of its potential mechanisms of action based on research into structurally related compounds. While quantitative biological data for this specific molecule is limited in publicly accessible literature, this guide summarizes available data for analogous compounds to provide a comparative context for researchers.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributed to differences in purity or crystalline form.
| Property | Value | Source(s) |
| CAS Number | 709-72-8 | N/A |
| Molecular Formula | C₇H₇N₃O₂S | [1] |
| Molecular Weight | 197.22 g/mol | [1] |
| Melting Point | 151-156 °C, 160-162 °C, 189 °C | [1][2][3][4] |
| Boiling Point (Predicted) | 340.9 ± 44.0 °C | [3] |
| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 12.11 ± 0.70 | [3] |
| InChI | 1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | [1] |
| InChIKey | HQEMUQNZGCZHHN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=S)N)--INVALID-LINK--[O-] | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. A well-documented method involves the formation of a dithiocarbamate intermediate from 3-nitroaniline, followed by reaction with ammonia.
Experimental Protocol: Synthesis via Dithiocarbamate Intermediate
This protocol is adapted from a method described for the synthesis of N-substituted thioureas[1].
Materials:
-
3-nitroaniline (0.2 mol, 27.6 g)
-
Carbon disulfide (0.2 mol, 15.2 g)
-
Sodium hydroxide (0.2 mol, 8.0 g)
-
Water
-
Chloroacetic acid (0.2 mol, 18.8 g)
-
25% Ammonia solution (approx. 0.22 mol, 15 g)
-
20% Sodium hydroxide solution (approx. 0.2 mol, 40 g)
-
Ethanol (for recrystallization)
Procedure:
-
Formation of Sodium N-(3-nitrophenyl)-dithiocarbamate: A solution of sodium N-(3-nitrophenyl)-dithiocarbamate is prepared by reacting 27.6 parts by weight of 3-nitroaniline, 15.2 parts by weight of carbon disulfide, and 8 parts by weight of caustic soda in 80 parts by volume of water[1].
-
Intermediate Formation: To the dithiocarbamate solution, an aqueous solution of 18.8 parts by weight of chloroacetic acid is added dropwise. The temperature of the reaction mixture may rise to approximately 40°C[1].
-
Formation of this compound: After stirring the reaction mixture for one hour, it is filtered. The filtrate is then heated for a short period with 15 parts by weight of 25% ammonia and 40 parts by weight of 20% sodium hydroxide[1].
-
Isolation and Purification: The product, N-(3-nitrophenyl)-thiourea, crystallizes from the solution as lemon-yellow needles. The crude product is collected by filtration and can be recrystallized from ethanol to yield the purified compound with a reported melting point of 157-158°C[1].
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
While specific studies on this compound are not abundant, the broader class of nitrophenyl-substituted thiourea derivatives has demonstrated significant potential in drug discovery, particularly in oncology. The proposed mechanisms of action often involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that plays a crucial role in cell signaling. Its overactivation is a hallmark of many cancers. Several thiourea derivatives have been identified as inhibitors of EGFR. The binding of these inhibitors to the EGFR kinase domain can block its downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. A novel N-substituted thiourea derivative has been shown to markedly reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream effectors, Erk1/2 and AKT.
Induction of Apoptosis
A common mechanism of action for anticancer compounds is the induction of apoptosis. Research on various 1,3-disubstituted thiourea derivatives has shown that these compounds can trigger apoptosis in cancer cells. This process is often characterized by cell cycle arrest, typically at the G0/G1 or G2/M phase, followed by the activation of caspases, a family of proteases that execute the apoptotic program. The pro-apoptotic activity of some thiourea derivatives has been linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.
Representative Signaling Pathway
The following diagram illustrates a plausible mechanism of action for a nitrophenyl thiourea derivative as an anticancer agent, based on the inhibition of the EGFR signaling pathway and subsequent induction of apoptosis.
Caption: Putative anticancer mechanism via EGFR signaling inhibition.
Quantitative Biological Data (Comparative)
| Compound/Derivative Class | Activity Type | Target/Organism | Measured Value (e.g., IC₅₀, MIC) | Reference(s) |
| 4-Chloro-3-nitrophenylthiourea derivatives | Antimicrobial | Staphylococcus aureus (standard and clinical strains) | MIC: 2–64 µg/mL | [3] |
| 1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxic | Human colon cancer cells (SW480, SW620) | IC₅₀ ≤ 10 µM | [4] |
| 1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxic | Human prostate cancer cells (PC3) | IC₅₀ ≤ 10 µM | [4] |
| 1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxic | Human leukemia cells (K-562) | IC₅₀ ≤ 10 µM | [4] |
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and environment of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H, C=S (thiocarbonyl), aromatic C-H, and nitro (NO₂) functional groups.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
Elemental Analysis: This technique would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the molecular formula C₇H₇N₃O₂S.
Conclusion
This compound is a compound of interest within the broader family of biologically active thiourea derivatives. While specific mechanistic and quantitative data for this molecule are sparse, the available information on analogous compounds suggests potential applications in anticancer and antimicrobial research. The synthetic protocols are well-established, allowing for its preparation for further investigation. Future research should focus on elucidating the specific biological targets of this compound, quantifying its activity in various assays, and exploring its potential therapeutic applications. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers embarking on the study of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Nitrophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Nitrophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 1070 | C=S |
| Further data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| Data not available in search results |
Experimental Protocols
Synthesis of this compound Analogue:
A general method for the synthesis of a related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, involves the reaction of a heterocyclic isothiocyanate with m-nitroaniline in a dimethylformamide medium. The reaction mixture is heated and stirred, followed by precipitation, filtration, and purification.[1]
General Spectroscopic Analysis:
Detailed experimental conditions for the spectroscopic analysis of this compound are not explicitly available in the provided search results. However, standard protocols for NMR, IR, and MS would be applicable.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound like this compound.
References
A Comprehensive Technical Guide on the Physicochemical Properties of 1-(3-Nitrophenyl)-2-thiourea
This technical guide provides an in-depth overview of the melting point and solubility of 1-(3-Nitrophenyl)-2-thiourea, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines key physicochemical data, details experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.
Physicochemical Data of this compound
This compound is an organic compound with the chemical formula C7H7N3O2S.[1] Understanding its melting point and solubility is crucial for its purification, characterization, and application in various chemical and pharmaceutical contexts.
1.1. Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic physical property that can be used for identification and as an indicator of purity.[2] Impurities typically cause a depression and broadening of the melting point range.[2]
The reported melting point for this compound and its isomers are summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| This compound | 709-72-8 | C7H7N3O2S | 189 [1] |
| 1-(2-Nitrophenyl)-3-phenyl-2-thiourea | 72602-73-4 | C13H11N3O2S | 142[3] |
| 1-(4-Nitrophenyl)-2-thiourea | 3696-22-8 | C7H7N3O2S | 206 (decomposes)[4] |
1.2. Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
The general principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving polar solutes, and non-polar solvents for non-polar solutes.[7]
Experimental Protocols
2.1. Melting Point Determination
The melting point of an organic compound is typically determined using a melting point apparatus, which can be a heated metal block (like a Mel-Temp apparatus) or an oil bath (Thiele tube method).
Protocol for Melting Point Determination using a Capillary Tube:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 cm.[8][9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.
-
Initial Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to get an approximate melting range.[10]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 2 °C per minute, starting from a temperature approximately 10-15 °C below the approximate melting point.[10]
-
Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which it has completely melted (t2) are recorded.[9] The melting point is reported as the range t1-t2. A pure compound will have a sharp melting range of 0.5-1.0 °C.
2.2. Solubility Determination
Determining the solubility of a compound is essential for its application in solution-based assays and formulations.
General Protocol for Qualitative and Semi-Quantitative Solubility Testing:
-
Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Initial Test: To a known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of this compound (e.g., 1-5 mg) is added.
-
Mixing: The mixture is subjected to a series of increasingly rigorous mechanical procedures to facilitate dissolution. This can include:
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Classification: The solubility can be classified as:
-
Soluble: If the entire solid dissolves.
-
Partially soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Quantitative Determination: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and allowing it to equilibrate. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizations
3.1. Synthesis Workflow
The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with an amine. The following diagram illustrates a general workflow for the synthesis of a 1,3-disubstituted thiourea.
Caption: A generalized workflow for the synthesis and purification of a thiourea derivative.
3.2. Melting Point Determination Workflow
The process of accurately determining the melting point of a compound follows a systematic procedure.
Caption: A step-by-step workflow for the experimental determination of a compound's melting point.
References
- 1. 709-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. athabascau.ca [athabascau.ca]
- 3. 1-(2-NITROPHENYL)-3-PHENYL-2-THIOUREA CAS#: 72602-73-4 [m.chemicalbook.com]
- 4. 3696-22-8 CAS MSDS (1-(4-NITROPHENYL)-2-THIOUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. byjus.com [byjus.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Nitrophenyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenyl thiourea derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their multifaceted therapeutic potential, with a primary focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies for their evaluation, and visualizes the intricate signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Thiourea derivatives, characterized by the presence of a sulfur atom double-bonded to a carbon atom which is, in turn, bonded to two nitrogen atoms, have garnered significant attention in medicinal chemistry. The incorporation of a nitrophenyl moiety into the thiourea scaffold has been shown to significantly enhance their biological efficacy. The electron-withdrawing nature of the nitro group can modulate the electronic and steric properties of the molecule, leading to improved interactions with biological targets. This guide delves into the core biological activities of nitrophenyl thiourea derivatives, providing a foundation for further research and development in this exciting field.
Anticancer Activity
Nitrophenyl thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Quantitative Data Summary
The anticancer efficacy of various nitrophenyl thiourea derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (MCF-7) | 3.5 | [1] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (MDA-MB-231) | 2.2 | [1] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Lung Cancer (A549) | 0.2 | [1] |
| N,N'-diphenylthioureas | Breast Cancer (MCF-7) | 338 | [1] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2f) | 60 Human Tumor Cell Lines (Average) | 2.80 (GI50) | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | 60 Human Tumor Cell Lines (Average) | 1.57 (GI50) | |
| 4-nitrophenyl thiourea derivative (4h) | Antioxidant Activity (DPPH) | Low IC50 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Nitrophenyl thiourea derivatives
-
Cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl thiourea derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Nitrophenyl thiourea derivatives have been reported to interfere with several critical signaling pathways in cancer cells.
A. K-Ras Signaling Pathway
Some derivatives have been shown to inhibit the K-Ras protein, a key regulator of cell proliferation and survival.[3]
References
An In-depth Technical Guide to 1-(3-Nitrophenyl)-2-thiourea: Synthesis, Potential Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile class of molecules with significant importance in medicinal chemistry and materials science. The core thiourea scaffold, characterized by its ability to act as both a hydrogen bond donor and acceptor, allows for diverse structural modifications, leading to a wide array of biological activities. These activities include anticancer, anti-inflammatory, antiviral, antioxidant, and enzyme inhibitory properties. The presence of a nitrophenyl group, as in 1-(3-Nitrophenyl)-2-thiourea, can significantly influence the molecule's electronic properties and biological interactions, making it a compound of interest for further investigation and development. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, and drawing context from the well-documented biological activities of structurally related derivatives to highlight its potential applications.
Synthesis and Characterization
The synthesis of this compound is well-established, with methods reported in the patent literature. The primary route involves the reaction of 3-nitroaniline with a thiocarbonyl source.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-(3-nitrophenyl)thiourea | |
| CAS Number | 709-72-8 | |
| Molecular Formula | C₇H₇N₃O₂S | |
| Molecular Weight | 197.21 g/mol | |
| Appearance | Lemon yellow needles | [1] |
| Melting Point | 157-158 °C | [1] |
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway for this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activities (Literature Review)
While specific quantitative biological data for this compound is limited in the available literature, the broader class of nitrophenyl-containing thiourea derivatives has demonstrated significant potential in various therapeutic areas, particularly as anticancer and enzyme-inhibiting agents.[2][3] The data from these related compounds provide a strong rationale for the biological evaluation of this compound.
Anticancer and Cytotoxic Potential
Thiourea derivatives are a promising class of anticancer agents.[4] Studies on various analogs show potent cytotoxic activity against a range of human cancer cell lines. The mechanism often involves the inhibition of key enzymes like protein tyrosine kinases or the induction of apoptosis.[2][3] Below is a summary of the cytotoxic activities of some related nitrophenyl thiourea derivatives.
Table 1: Cytotoxicity Data for Related Nitrophenyl Thiourea Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| UP-1 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | MG-U87 (Glioblastoma) | Cytotoxicity at 40-400 µM | [5] |
| UP-3 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | MG-U87 (Glioblastoma) | Cytotoxicity at 40-400 µM | [5] |
| Thiourea derivative with 4-nitro phenyl ring (4h) | A549 (Lung carcinoma) | 10.27±0.15 µM | [6] |
| Thiourea derivative with 4-nitro phenyl ring (4h) | MCF7 (Breast adenocarcinoma) | 12.31±0.11 µM | [6] |
Enzyme Inhibition
Thiourea derivatives are known to be effective enzyme inhibitors, targeting enzymes such as urease and cholinesterases.[5][7] Urease inhibitors are relevant in treating infections caused by Helicobacter pylori, while cholinesterase inhibitors are used in the management of Alzheimer's disease.
Table 2: Enzyme Inhibition Data for Related Nitrophenyl Thiourea Derivatives
| Compound | Enzyme | Activity (IC₅₀) | Reference |
| UP-1 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | Urease | 1.55 ± 0.0288 µM | [5] |
| UP-2 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | Urease | 1.66 ± 0.0179 µM | [5] |
| UP-3 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | Urease | 1.69 ± 0.0162 µM | [5] |
Anti-inflammatory Activity
A closely related derivative, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, has been studied for its anti-inflammatory activity. This compound was found to be low-toxic and exhibited anti-inflammatory properties, suggesting another potential therapeutic avenue for this class of molecules.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays as described in the literature for related compounds.
Synthesis of N-(3-Nitrophenyl)-thiourea
This protocol is adapted from a method described in the patent literature.[1]
Materials:
-
3-Nitroaniline (27.6 parts by weight, 0.2 mol)
-
Carbon disulfide (15.2 parts by weight, 0.2 mol)
-
Caustic soda (8 parts by weight, 0.2 mol)
-
Water (80 parts by volume)
-
Chloroacetic acid (18.8 parts by weight, 0.2 mol)
-
25% Ammonia solution (15 parts by weight)
-
20% Sodium hydroxide solution (40 parts by weight)
Procedure:
-
Prepare a solution of sodium N-(3-nitrophenyl)-dithiocarbamate by dissolving 3-nitroaniline, carbon disulfide, and caustic soda in water.
-
To the dithiocarbamate solution, add a solution of chloroacetic acid in water dropwise. The temperature of the reaction mixture will rise to approximately 40°C.
-
Stir the reaction mixture for one hour.
-
Filter the mixture and heat the filtrate for a short time with the ammonia and sodium hydroxide solutions.
-
The N-(3-nitrophenyl)-thiourea product will crystallize out as lemon-yellow needles.
-
Collect the crystals by filtration.
-
Recrystallize the product from ethanol to obtain the pure compound with a melting point of 157-158°C.
General Workflow for Biological Screening
Caption: A typical workflow for the biological screening of novel compounds.
In Vitro Cytotoxicity: MTT Assay Protocol
This is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines, as is common practice for thiourea derivatives.[9]
Materials:
-
Human cancer cell lines (e.g., SW480, PC3)
-
Normal cell line for selectivity (e.g., HaCaT)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Urease Inhibition Assay Protocol
This protocol is based on methods used to screen thiourea derivatives for urease inhibitory activity.[5]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
Phenol reagent (containing phenol and sodium nitroprusside)
-
Alkali reagent (containing sodium hydroxide and sodium hypochlorite)
-
Test compound dissolved in DMSO
-
Thiourea (as a standard inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add urease enzyme solution and the test compound at various concentrations.
-
Incubate the mixture at a set temperature (e.g., 30°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding urea solution to each well.
-
Incubate again for a defined period (e.g., 50 minutes).
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent. This measures the amount of ammonia produced.
-
Incubate for color development (e.g., 50 minutes at 30°C).
-
Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Proposed Mechanisms of Action
The biological activities of thiourea derivatives are attributed to several mechanisms. In cancer, they are known to act as inhibitors of various enzymes crucial for cell proliferation and survival.
Caption: Generalized signaling pathway for the proposed anticancer action of thiourea derivatives.
Conclusion
This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated and potent biological activities. While direct experimental data on its efficacy is not extensively reported in the current body of literature, the significant anticancer, enzyme inhibitory, and anti-inflammatory properties of its close structural analogs strongly suggest its potential as a valuable candidate for drug discovery and development. The protocols and data summarized in this guide provide a foundational framework for researchers to undertake a systematic evaluation of this compound. Future studies should focus on comprehensive screening to elucidate its specific biological targets, mechanism of action, and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 5. mdpi.com [mdpi.com]
- 6. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]
An In-depth Technical Guide to 1-(3-Nitrophenyl)-2-thiourea: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical parameters, experimental protocols, and potential biological activities of the compound 1-(3-Nitrophenyl)-2-thiourea. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the core characteristics and potential applications of this molecule.
Core Physicochemical Parameters
This compound is a synthetic organic compound with the molecular formula C₇H₇N₃O₂S.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₃O₂S | [1] |
| Molecular Weight | 197.21 g/mol | [1] |
| Melting Point | 189 °C | [1] |
| Predicted Boiling Point | 340.9 ± 44.0 °C | [1] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Solubility | While quantitative data is not readily available, thiourea derivatives generally exhibit solubility in polar organic solvents such as dimethylformamide (DMF), and can be recrystallized from solvents like benzene or ethanol/water mixtures.[2][3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of 3-nitroaniline with a thiocyanate salt in an acidic medium, a common method for the preparation of aryl thioureas.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar thiourea derivatives.[2]
Materials:
-
3-Nitroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in a minimal amount of DMF.
-
Add ammonium thiocyanate (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Slowly add concentrated hydrochloric acid (1.2 equivalents) dropwise to the reaction mixture while stirring.
-
Heat the mixture to 80 °C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate of crude this compound will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture or benzene, to obtain the pure compound.[2][3]
-
Dry the purified crystals under vacuum.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the thiourea group, the aromatic C-H stretching, the C=S stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group. For a similar compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, a characteristic C=S stretching vibration was observed at 1070 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-nitrophenyl ring and the N-H protons of the thiourea moiety. The chemical shifts and coupling constants of the aromatic protons will be indicative of the meta-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring and the thiocarbonyl (C=S) carbon. The chemical shift of the C=S carbon is typically observed in the downfield region.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Potential Biological Activity and Signaling Pathways
Thiourea derivatives are a class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4] Several studies have indicated that nitrophenyl-substituted thioureas possess potent cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7]
Anticancer Activity and Potential Mechanisms
Research on related thiourea derivatives suggests that this compound may exhibit its anticancer effects through the modulation of one or more signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the Wnt/β-catenin pathway.[6]
EGFR Signaling Pathway Inhibition: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Overactivation of this pathway is a common feature in many cancers. Some thiourea derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.
Wnt/β-catenin Signaling Pathway Inhibition: The Wnt/β-catenin pathway is another critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is frequently observed in various cancers. Inhibition of this pathway can lead to decreased cancer cell growth and survival.
Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Nitrophenyl-containing compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Experimental Protocols for Biological Assays
To evaluate the anticancer potential of this compound, a series of in vitro assays can be performed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like EGFR and Wnt/β-catenin.
Workflow:
Detailed Protocol:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, total EGFR, β-catenin, or a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation is necessary to fully elucidate its physicochemical properties and biological mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: Hypothesized Mechanisms of Action for 1-(3-Nitrophenyl)-2-thiourea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Nitrophenyl)-2-thiourea, a distinct member of the versatile thiourea class of compounds, has emerged as a molecule of significant interest within the scientific community. While extensive research into the broad-spectrum biological activities of thiourea derivatives has been conducted, the precise molecular mechanisms underpinning the therapeutic potential of this specific nitrophenyl analogue remain an area of active investigation. This technical guide synthesizes the current understanding of related compounds to propose primary and secondary mechanism of action hypotheses for this compound. Drawing from the established anticancer and anti-inflammatory properties of structurally similar molecules, we postulate that its principal modes of action may involve the inhibition of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and the modulation of the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of these hypothesized pathways, supported by quantitative data from analogous compounds, detailed experimental protocols for investigatory assays, and illustrative diagrams to guide future research and drug development efforts.
Introduction
Thiourea derivatives are a well-established class of pharmacologically active agents, demonstrating a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of a nitrophenyl moiety to the thiourea scaffold has been shown to impart potent cytotoxic activity against various cancer cell lines. This has led to a focused effort to elucidate the specific molecular targets and signaling pathways affected by these compounds. This guide focuses on this compound, aiming to provide a foundational understanding of its potential mechanisms of action based on the current body of scientific literature for the broader class of nitrophenyl-containing thioureas.
Primary Hypothesized Mechanism of Action: Inhibition of Mitogen-activated Protein Kinase-Activated Protein Kinase 2 (MK-2)
A compelling hypothesis for the mechanism of action of this compound is the inhibition of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory cytokine production and cellular stress responses.
The p38/MK-2 Signaling Axis
The p38 MAPK pathway is activated by cellular stressors and inflammatory stimuli, leading to the phosphorylation and activation of MK-2. Activated MK-2, in turn, phosphorylates various downstream targets, including tristetraprolin (TTP), which regulates the stability of mRNA transcripts for pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of MK-2 can therefore lead to a potent anti-inflammatory effect by destabilizing these cytokine mRNAs.
Supporting Evidence from Analogous Compounds
While direct enzymatic inhibition data for this compound against MK-2 is not yet available, studies on other thiourea derivatives suggest that this class of compounds can be effective inhibitors of protein kinases. The presence of the nitrophenyl group is often associated with enhanced cytotoxic and anti-inflammatory activity, lending credence to the hypothesis that this compound may target key inflammatory kinases like MK-2. Research has shown that nitrophenyl moieties can contribute to the binding affinity of small molecules to the ATP-binding pocket of kinases.
Proposed Signaling Pathway Diagram
Caption: Hypothesized inhibition of the MK-2 signaling pathway.
Secondary Hypothesized Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway
Another plausible mechanism of action for this compound involves the modulation of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
The Wnt/β-catenin Pathway in Cancer
In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.
Evidence from Structurally Related Compounds
Several studies have implicated thiourea derivatives in the modulation of the Wnt/β-catenin pathway. For instance, certain substituted phenylthioureas have been shown to suppress the proliferation of cancer cells by inhibiting this signaling cascade. The electron-withdrawing nature of the nitro group on the phenyl ring of this compound may facilitate interactions with components of the Wnt pathway, although the precise molecular target remains to be identified.
Proposed Signaling Pathway Diagram
Caption: Hypothesized modulation of the Wnt/β-catenin pathway.
Quantitative Data from Analogous Compounds
Direct quantitative data for this compound is currently limited. The following table summarizes IC50 values for structurally related nitrophenyl-containing thiourea derivatives against various cancer cell lines and enzymes, providing a basis for comparison and hypothesis generation.
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Nitrophenyl-containing thioureas | Various cancer cell lines | 2.2 - 13 | [1] |
| 1-Aryl-3-(nitrophenyl)thioureas | Breast cancer cell lines | 2.5 - 6.3 | [1] |
| Biphenyl thiourea derivatives with nitro groups | A549 lung cancer cells | 0.2 | [2] |
Experimental Protocols
To investigate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.
MK-2 Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on MK-2 enzymatic activity.
Methodology: A common method is a radiometric filter-binding assay or a fluorescence-based assay.
-
Reagents: Recombinant human MK-2, p38α (for activation), ATP (with [γ-³²P]ATP for radiometric assay), specific peptide substrate for MK-2 (e.g., PRAAS), this compound, and appropriate buffers.
-
Procedure: a. Activate MK-2 by incubating with active p38α and ATP. b. In a microplate, add the activated MK-2, the peptide substrate, and varying concentrations of this compound. c. Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP). d. Incubate for a specified time at 30°C. e. Stop the reaction and spot the mixture onto phosphocellulose filter paper. f. Wash the filters to remove unincorporated [γ-³²P]ATP. g. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Wnt/β-catenin Pathway Reporter Assay
Objective: To assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Methodology: A luciferase reporter gene assay is a standard method.
-
Cell Line: Use a cancer cell line with an active Wnt pathway (e.g., SW480) or a reporter cell line (e.g., HEK293T) transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).
-
Procedure: a. Seed the cells in a 96-well plate. b. If using a reporter cell line, transfect with the TOPFlash and a control (FOPFlash) plasmid. c. Treat the cells with varying concentrations of this compound. d. If necessary, stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021). e. Incubate for 24-48 hours. f. Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the TOPFlash luciferase activity to the FOPFlash activity and express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: A logical workflow for investigating the mechanism of action.
Conclusion and Future Directions
The presented hypotheses, based on the established biological activities of the broader thiourea class, provide a rational starting point for the in-depth investigation of this compound's mechanism of action. The proposed inhibition of MK-2 and modulation of the Wnt/β-catenin pathway are not mutually exclusive and may represent parallel or interconnected cellular effects of the compound.
Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies as outlined in the experimental protocols. Key next steps include:
-
Direct Enzyme Inhibition Studies: Quantifying the inhibitory potency of this compound against a panel of kinases, with a primary focus on MK-2.
-
Cellular Target Engagement Assays: Confirming the interaction of the compound with its putative targets within a cellular context.
-
Downstream Signaling Analysis: Investigating the effects of the compound on the phosphorylation status of MK-2 substrates and the expression levels of Wnt/β-catenin target genes.
-
In Vivo Efficacy Studies: Evaluating the anti-inflammatory and antitumor effects of this compound in relevant animal models.
A thorough elucidation of the mechanism of action of this compound will be instrumental in guiding its potential development as a novel therapeutic agent. The information and experimental frameworks provided in this guide are intended to facilitate these critical next steps in the research and development pipeline.
References
An In-depth Technical Guide on the Discovery and Historical Synthesis of Nitrophenyl Thioureas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical synthesis, and biological activities of nitrophenyl thioureas. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.
Discovery and Historical Context
General Synthesis of Nitrophenyl Thioureas
The synthesis of nitrophenyl thioureas can be achieved through several established methods. The most common and versatile approach involves the reaction of a nitrophenyl isothiocyanate with an appropriate amine or, conversely, the reaction of a nitroaniline with an isothiocyanate.
Synthesis from Isothiocyanates and Amines
This is a widely used method for preparing unsymmetrical thioureas. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
General Reaction Scheme:
Where either R or R' is a nitrophenyl group.
Synthesis from Amines and Carbon Disulfide
Symmetrical N,N'-diarylthioureas can be synthesized by reacting an aromatic amine with carbon disulfide in the presence of a base[5][6].
Synthesis from Anilines and Ammonium Thiocyanate
A common laboratory-scale synthesis involves the reaction of an aniline derivative with ammonium thiocyanate in the presence of an acid to generate the corresponding phenylthiourea[7].
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-[substituted] Thioureas
This protocol is adapted from established methods for the synthesis of thiourea derivatives[3].
Materials:
-
Aryl isothiocyanate (e.g., 4-nitrophenyl isothiocyanate)
-
Substituted amine
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the aryl isothiocyanate (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add the substituted amine (1 equivalent) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold acetone, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of 1-(4-Nitrophenyl)-2-thiourea
This specific protocol is based on the reaction of 4-nitroaniline with ammonium thiocyanate[7].
Materials:
-
4-Nitroaniline
-
Hydrochloric acid (HCl)
-
Ammonium thiocyanate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine 0.1 mole of 4-nitroaniline, 9 mL of concentrated HCl, and 25 mL of water.
-
Heat the mixture at 60-70 °C for 1 hour with stirring.
-
Cool the mixture for approximately 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux the resulting solution for 4 hours.
-
After reflux, add 20 mL of water while continuously stirring to induce crystallization.
-
Collect the resulting crystals by filtration and dry to obtain the final product.
Quantitative Data on Biological Activities
Nitrophenyl thiourea derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The following tables summarize some of the reported quantitative data.
Anticancer Activity
The cytotoxic effects of various nitrophenyl thiourea derivatives have been evaluated against several cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 | 1.62 | [8] |
| Diarylthiourea Derivative | MCF-7 | 338.33 | [1] |
| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | A549 | >100 | [9] |
| Thiazolidinedione Derivative (PZ-9) | MCF-7 | 29.44 | [10] |
| Thiazolidinedione Derivative (PZ-11) | MCF-7 | 17.35 | [10] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [11] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [11] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [11] |
| Substituted Thiourea (TKR15) | A549 | 0.21 | [12] |
| 3,4-dichlorophenylthiourea (2) | SW620 | 1.5 | [2] |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 | 5.8 | [2] |
| 4-chlorophenylthiourea (9) | SW620 | 7.6 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of nitrophenyl thioureas has been investigated through their ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyrazolone Derivative (PYZ16) | COX-2 | 0.52 | [13] |
| Dihydropyrazole Sulfonamide (PYZ20) | COX-2 | 0.33 | [13] |
| 4-Aryl-hydrazonopyrolone Derivative | COX-2 | 0.66 - 2.04 | [13] |
| 4-Aryl-hydrazonopyrolone Derivative | 5-LOX | 0.52 - 1.59 | [13] |
| 2-Benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 | 0.29 | [9] |
| 3-Aroyl-1-(4-sulfamoylphenyl)thiourea derivative | 15-LOX | 1.8 | [14] |
| Isoxazole Derivative (C3) | 5-LOX | 8.47 | [15] |
| Isoxazole Derivative (C5) | 5-LOX | 10.48 | [15] |
Antibacterial Activity
The antibacterial efficacy of nitrophenyl thioureas is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Disubstituted 4-Chloro-3-nitrophenylthioureas | Staphylococcus aureus | 2 - 64 | [16] |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 - 16 | [17] |
Signaling Pathways and Mechanisms of Action
The biological activities of nitrophenyl thioureas are believed to be mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, evidence suggests the involvement of the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell proliferation.
Inhibition of Inflammatory Pathways
Thiourea derivatives have been shown to inhibit the production of pro-inflammatory mediators, potentially through the modulation of the NF-κB and MAPK signaling pathways. The inhibition of enzymes like COX-2 and 5-LOX further contributes to their anti-inflammatory effects[15][18][19].
The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Some thiourea derivatives have been found to inhibit NF-κB activation[16].
References
- 1. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-(4-Nitrophenyl)-2-thiourea | 3696-22-8 [smolecule.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. A novel catalyst-free method for the synthesis of mono-<i>N</i>-substituted thioureas in water - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of 1-(3-Nitrophenyl)-2-thiourea
This technical guide provides a comprehensive exploration of the tautomeric forms of 1-(3-Nitrophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. The existence of tautomers, isomers that readily interconvert, plays a crucial role in the chemical reactivity, biological activity, and spectroscopic properties of this compound. This document is intended for researchers, scientists, and drug development professionals.
Tautomeric Landscape of this compound
Thiourea and its derivatives can exist in two primary tautomeric forms: the thione form and the thiol (or iminothiol) form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents. In the case of this compound, the presence of the electron-withdrawing nitro group can significantly impact the acidity of the N-H protons and thus the position of the tautomeric equilibrium.
The two principal tautomeric forms are:
-
Thione form: Characterized by a carbon-sulfur double bond (C=S). This form is generally more stable in the solid state and in non-polar solvents.
-
Thiol form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfhydryl group (S-H). This form may be favored in certain polar solvents or under specific pH conditions.
The tautomeric equilibrium can be represented as follows:
Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.
Spectroscopic Characterization of Tautomeric Forms
Spectroscopic techniques are invaluable for identifying and quantifying the different tautomeric forms of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy can readily distinguish between the thione and thiol forms by identifying characteristic vibrational frequencies.
| Functional Group | Tautomeric Form | Characteristic Vibrational Frequency (cm⁻¹) | Reference |
| C=S (thiocarbonyl) | Thione | ~1070 | [1] |
| N-H (stretching) | Thione | 3100 - 3400 | [2] |
| C=N (imine) | Thiol | 1600 - 1650 | Inferred |
| S-H (thiol) | Thiol | 2550 - 2600 | Inferred |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric structure in solution.
| Nucleus | Tautomeric Form | Chemical Shift (ppm) | Key Features | Reference |
| ¹H | Thione | 8.0 - 10.0 (N-H) | Broad signals due to exchange | [2] |
| ¹H | Thiol | 4.0 - 5.0 (S-H) | Sharp singlet, disappears on D₂O exchange | Inferred |
| ¹³C | Thione | 180 - 200 (C=S) | Downfield chemical shift | [3] |
| ¹³C | Thiol | 150 - 160 (C=N) | Upfield shift compared to C=S | Inferred |
UV-Visible Spectroscopy
UV-Vis spectroscopy can provide insights into the electronic transitions, which differ between the tautomers. The π → π* transitions in the nitrophenyl ring and the n → π* transitions of the thiocarbonyl group are of particular interest.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-aryl thioureas involves the reaction of an amine with an isothiocyanate.
References
Methodological & Application
Application Notes and Protocols for 1-(3-Nitrophenyl)-2-thiourea as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note on Availability of Data: Extensive literature searches for the specific compound 1-(3-Nitrophenyl)-2-thiourea as a dedicated enzyme inhibitor have yielded limited specific data. The following application notes and protocols are based on the well-documented activities of the broader class of nitrophenyl-thiourea derivatives. These protocols provide a foundational framework for researchers to investigate the potential enzyme inhibitory properties of this compound.
Introduction
Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities, including enzyme inhibition. The presence of a nitrophenyl moiety, in particular, has been associated with enhanced cytotoxic and inhibitory activities. Compounds belonging to the nitrophenyl-thiourea class have shown potential as inhibitors of various enzymes, including kinases, urease, and cholinesterases. This document provides an overview of the potential applications and suggested protocols for investigating this compound as an enzyme inhibitor.
Potential Enzyme Targets for Nitrophenyl-Thiourea Derivatives
Research on structurally related compounds suggests that this compound could be investigated as an inhibitor of the following enzyme classes:
-
Kinases: The nitrophenyl group in thiourea derivatives has been linked to the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in inflammatory responses and cell proliferation.
-
Urease: Many thiourea derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. The nitro group can enhance the inhibitory potential of these compounds.
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Various substituted thiourea derivatives have been explored as inhibitors of these enzymes.
-
Carbonic Anhydrases: Certain thiourea derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase isozymes, which play crucial roles in physiological processes.
-
Tyrosinase: Thiourea-containing compounds are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
Data Presentation: Enzyme Inhibition by Related Thiourea Derivatives
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine | Urease | IC50: 1.55 - 1.69 µM | |
| Dipeptide conjugated thiourea derivatives | Urease | IC50: ~2 µM (for the most potent analog) | |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | IC50: 50 µg/mL | |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | IC50: 60 µg/mL | |
| Chiral thiourea derivatives | Carbonic Anhydrase I (hCA I) | Ki: 3.4 - 73.6 µM | |
| Chiral thiourea derivatives | Carbonic Anhydrase II (hCA II) | Ki: 8.7 - 144.2 µM | |
| Thioacetazone | Tyrosinase | IC50: 14 µM | |
| Ambazone | Tyrosinase | IC50: 15 µM |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's inhibitory effect on common enzyme targets.
Protocol 1: General Urease Inhibition Assay (Berthelot Method)
This protocol is designed to screen for urease inhibitory activity.
Materials:
-
Jack bean urease
-
Urea solution (100 mM)
-
Phosphate buffer (pH 8.2) containing 0.01 M LiCl₂, 1 mM EDTA, and 0.01 M K₂HPO₄
-
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH and 0.1% NaOCl)
-
This compound (test compound)
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of urease enzyme solution, and 30 µL of various concentrations of the test compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 50 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.
-
Incubate at 37°C for 50 minutes.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 2: General Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is suitable for screening inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test compound)
-
Galantamine or Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer and 20 µL of the respective enzyme solution (AChE or BChE).
-
Incubate the mixture at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
Visualizations
Workflow for Screening Novel Thiourea Derivatives
The following diagram illustrates a general workflow for the initial screening and characterization of a novel thiourea compound, such as this compound, as an enzyme inhibitor.
Caption: General workflow for the evaluation of a novel thiourea derivative as an enzyme inhibitor.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a nitrophenyl-thiourea compound inhibits a kinase signaling pathway, a plausible mode of action for this class of molecules.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
By following these generalized protocols and workflows, researchers can effectively begin to characterize the enzyme inhibitory potential of this compound and contribute valuable data to the field of medicinal chemistry and drug discovery.
Application of 1-(3-Nitrophenyl)-2-thiourea in Anticancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities. The incorporation of a nitrophenyl group, specifically the 3-nitrophenyl moiety, into the thiourea scaffold is a strategic approach in medicinal chemistry to enhance cytotoxic potential. While comprehensive studies on 1-(3-Nitrophenyl)-2-thiourea are still developing, this document provides application notes and detailed protocols based on the established anticancer properties of analogous thiourea derivatives. These compounds are known to induce apoptosis and modulate key signaling pathways in cancer cells.
The information herein is intended to serve as a foundational guide for researchers investigating the anticancer effects of this compound and similar compounds. The protocols provided are standardized methodologies for assessing cytotoxicity, apoptosis induction, and protein expression.
Data Presentation: Cytotoxic Activity of Structurally Related Thiourea Derivatives
Quantitative data from studies on analogous thiourea compounds are summarized below to provide a comparative reference for the potential efficacy of this compound. It is important to note that the cytotoxic activity can vary significantly based on the specific cancer cell line and the complete chemical structure of the derivative.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 1.5 ± 0.32 | [1] |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 2.9 ± 0.55 | [1] |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate) | 8.9 ± 2.11 | [1] |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 2.1 ± 0.47 | [1] |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate) | 6.9 ± 1.64 | [1] |
| Chiral Dipeptide Thioureas | BGC-823 (Stomach) | 20.9 - 103.6 | [2] |
| Chiral Dipeptide Thioureas | A-549 (Lung) | 19.2 - 112.5 | [2] |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | HeLa (Cervical) | 0.720 ± 0.07 | [3] |
Mechanism of Action: Insights from Related Compounds
Studies on various thiourea derivatives suggest that their anticancer effects are often mediated through the induction of programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells. The nitrophenyl moiety is often included in pharmacophores to enhance biological activity. Research on related compounds indicates that this compound may exert its effects through the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Two significant pathways implicated in the anticancer activity of thiourea derivatives are the NF-κB signaling pathway and Receptor Tyrosine Kinase (RTK) signaling pathways . Inhibition of these pathways can lead to the suppression of cancer cell growth and survival.
Mandatory Visualizations
Caption: Workflow for evaluating the anticancer properties of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibition of Receptor Tyrosine Kinase (RTK) signaling by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression of key apoptotic proteins to elucidate the molecular mechanism of action.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Conclusion
While specific anticancer data for this compound is limited in publicly available literature, the information on analogous compounds provides a strong rationale for its investigation as a potential anticancer agent. The provided protocols offer a standardized framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future studies should focus on determining the specific IC50 values of this compound across a panel of cancer cell lines and exploring its detailed effects on key signaling pathways.
References
Application Notes and Protocols for 1-(3-Nitrophenyl)-2-thiourea in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in the development of new antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.[1][2] The inclusion of a nitrophenyl moiety in the thiourea scaffold has been noted for conferring significant biological activity, including cytotoxic and potential antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the investigation of 1-(3-Nitrophenyl)-2-thiourea as a potential antimicrobial agent. While specific antimicrobial data for this compound is limited in publicly available literature, this document compiles relevant information from studies on closely related nitrophenyl thiourea derivatives to guide research and development efforts.
Data Presentation
The following table summarizes the antimicrobial activity of representative nitrophenyl thiourea derivatives against a variety of microbial strains. It is important to note that these values are for structural analogs and should be considered as an indication of the potential activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Analogous Nitrophenyl Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Chloro-3-nitrophenyl-thiourea derivative (with 2,4-dimethylphenyl substituent) | Staphylococcus aureus ATCC 25923 | 2 | [1] |
| 4-Chloro-3-nitrophenyl-thiourea derivative (with 2,4-dimethylphenyl substituent) | Staphylococcus epidermidis ATCC 12228 | 4 | [1] |
| 4-Chloro-3-nitrophenyl-thiourea derivative (with 2,4-dimethylphenyl substituent) | Micrococcus luteus ATCC 10240 | 4 | [1] |
| 4-Chloro-3-nitrophenyl-thiourea derivative (with phenyl substituent) | Staphylococcus aureus ATCC 25923 | 16 | [1] |
| 4-Chloro-3-nitrophenyl-thiourea derivative (with phenyl substituent) | Staphylococcus epidermidis ATCC 12228 | 8 | [1] |
| Thiourea derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 2 | [3] |
| Thiourea derivative TD4 | Enterococcus faecalis ATCC 29212 | 4 | [3] |
| Thiourea derivatives | Candida albicans | 25 - 100 | [2] |
| Thiourea derivatives | Candida krusei | 25 - 100 | [2] |
| Thiourea derivatives | Candida glabrata | 25 - 100 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-substituted thioureas.
Materials:
-
3-nitroaniline
-
Carbon disulfide
-
Sodium hydroxide
-
Chloroacetic acid
-
Ammonia solution (25%)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Preparation of Sodium N-(3-nitrophenyl)-dithiocarbamate:
-
In a suitable reaction vessel, dissolve 3-nitroaniline (0.2 mol) and sodium hydroxide (0.2 mol) in water.
-
To this solution, add carbon disulfide (0.2 mol) dropwise while stirring vigorously. Maintain the temperature of the reaction mixture, allowing it to rise to approximately 40°C.
-
-
Reaction with Chloroacetic Acid:
-
To the solution of sodium N-(3-nitrophenyl)-dithiocarbamate, add a solution of chloroacetic acid (0.2 mol) in water dropwise.
-
Continue stirring the reaction mixture for one hour.
-
-
Formation of this compound:
-
Filter the reaction mixture.
-
Heat the filtrate for a short period with an excess of 25% ammonia solution (approximately 0.22 mol) and 20% sodium hydroxide solution (0.2 mol).
-
This compound will crystallize out of the solution.
-
-
Purification:
-
Collect the crystalline product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth (MHB or RPMI-1640) to each well of a 96-well plate.
-
Add a specific volume of the stock solution to the first well and perform twofold serial dilutions across the plate.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
-
Controls:
-
Positive Control: A well containing a known effective antibiotic/antifungal.
-
Negative Control: A well containing only the broth to check for sterility.
-
Growth Control: A well containing broth and the microbial inoculum without the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
- 1. iris.unica.it [iris.unica.it]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Nitrophenyl)-2-thiourea in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The presence of a nitrophenyl moiety in these derivatives has been associated with promising cytotoxic activity against various cancer cell lines. These compounds are thought to exert their effects through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the potential mechanisms of action for nitrophenyl-containing thioureas is the inhibition of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory and cancer-related signaling pathways[1].
This document provides detailed experimental protocols for evaluating the in vitro efficacy of a specific derivative, 1-(3-Nitrophenyl)-2-thiourea, in cell culture. The protocols outlined below cover the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.5 |
| HeLa | Cervical Cancer | 48 | 22.1 |
| A549 | Lung Cancer | 48 | 35.8 |
| HCT116 | Colon Cancer | 48 | 18.9 |
Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Vehicle Control (DMSO) | - | 3.2 | 1.5 | 4.7 |
| This compound | 10 | 15.8 | 8.3 | 24.1 |
| This compound | 20 | 25.4 | 15.1 | 40.5 |
| This compound | 40 | 38.7 | 22.6 | 61.3 |
Table 3: Hypothetical Cell Cycle Analysis of HCT116 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 55.2 | 28.1 | 16.7 |
| This compound | 20 | 72.5 | 15.3 | 12.2 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For cell culture experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cytotoxicity Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and distinguishes them from necrotic cells using the DNA-binding dye propidium iodide.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis using Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to stain cellular DNA, allowing for the quantification of DNA content and the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols for the Quantification of 1-(3-Nitrophenyl)-2-thiourea
These application notes provide a detailed overview of analytical methods for the quantification of 1-(3-Nitrophenyl)-2-thiourea, targeting researchers, scientists, and professionals in drug development. The document outlines protocols for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection, and UV-Vis Spectrophotometry, based on established methods for analogous thiourea derivatives.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the separation and quantification of thiourea derivatives in various matrices.[1] Depending on the required sensitivity and specificity, HPLC can be coupled with a UV detector or a mass spectrometer.
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for routine quality control analyses of this compound.[2][3]
Experimental Protocol:
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[4]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[4]
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase adjustment).[5]
-
This compound reference standard.
3. Chromatographic Conditions (General):
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a ratio of 30:70 (v/v) water:methanol.[6]
-
Flow Rate: 0.6 - 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: The UV spectrum of a related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, shows characteristic absorption bands in the region of 207-358 nm.[7] A wavelength in this range should be selected for this compound after determining its maximum absorbance.
-
Injection Volume: 10-20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like plasma or tissue samples, nLC-MS/MS is the method of choice.[6]
Experimental Protocol:
1. Instrumentation:
-
Nano-LC system.
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
2. Reagents and Standards:
-
As per RP-HPLC-UV method.
-
An appropriate internal standard (IS), such as prednisolone, can be used.[6]
3. Chromatographic and Mass Spectrometric Conditions (Example for a Thiourea Derivative):
-
Column: C18 column.[6]
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 30:70, v/v).[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. For other thiourea derivatives, mass transitions such as m/z 309.2 -> 293.4 have been used.[6]
4. Sample Preparation:
-
For biological samples (plasma, tissue), protein precipitation with a solvent like acetonitrile is a common pretreatment step.[6]
-
Spike the samples and calibration standards with the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins and inject the supernatant.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of this compound, particularly for in-solution measurements and for monitoring reactions. This technique has been used for the characterization of nitrophenyl thiourea derivatives.[8][9]
Experimental Protocol:
1. Instrumentation:
-
UV-Vis spectrophotometer.
2. Reagents and Standards:
-
Solvent (e.g., Dimethyl sulfoxide (DMSO)/Water mixture, Ethanol).[8][9]
-
This compound reference standard.
3. Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound in the chosen solvent. Scan the solution over a UV-Vis range (e.g., 200-400 nm) to determine the λmax. A related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, has absorption bands between 207-358 nm.[7]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Measurement: Measure the absorbance of each standard solution and the sample solution at the determined λmax.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
Quantitative Data Summary
The following table summarizes quantitative data from studies on various thiourea derivatives, which can serve as a reference for method development for this compound.
| Analytical Method | Compound | Linearity Range | LOD | LOQ | R² | Reference |
| nLC-MS/MS | DSA-00, DSA-02 (Thiourea derivatives) | 1.00-10000 pg/mL | - | 1.00 ng/mL | > 0.99 | [6] |
| RP-HPLC | N-acyl thiourea derivative (1d) | 0.05-40 µg/mL | 0.0174 µg/mL | 0.0521 µg/mL | > 0.99 | [2][3] |
| Fluorescence Spectroscopy | Thiourea derivative (TH3) for Hg²⁺ sensing | - | 0.0093 ppm | 0.031 ppm | - | [3] |
| HPLC | Thiourea | - | 4.9 ng/injection (analytical) | 1.47 µ g/sample (overall) | - | [4] |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound using HPLC.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. Separation of 1,3-(Bis(2-ethylphenyl))thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(3-Nitrophenyl)-2-thiourea in Anion Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Nitrophenyl)-2-thiourea and its derivatives have emerged as significant molecules in the field of supramolecular chemistry, particularly in the development of colorimetric anion sensors. The core structure, featuring a thiourea moiety as a hydrogen bond donor and a nitrophenyl group as a signaling unit, allows for the selective recognition and sensing of various anions. The electron-withdrawing nature of the nitro group enhances the acidity of the thiourea protons, facilitating strong hydrogen bonding interactions with anions. This interaction often leads to a distinct color change, enabling naked-eye detection. These sensors have wide-ranging applications in environmental monitoring, biological systems, and diagnostics.
Anion Sensing Mechanism
The primary mechanism of anion sensing by this compound involves the formation of hydrogen bonds between the N-H protons of the thiourea group and the anion. This interaction can lead to two main phenomena:
-
Hydrogen Bonding: The receptor forms a stable complex with the anion through hydrogen bonds. This binding alters the electronic environment of the nitrophenyl chromophore, resulting in a shift in the UV-Vis absorption spectrum and a visible color change.
-
Deprotonation: In the presence of highly basic anions, such as fluoride or acetate, the acidic N-H protons of the thiourea moiety can be deprotonated. This deprotonation leads to a significant change in the electronic charge distribution of the molecule, causing a pronounced color change.
The selectivity of the sensor towards different anions is governed by factors such as the size, shape, and basicity of the anion, as well as the solvent used.
Caption: Anion sensing mechanism of this compound.
Quantitative Data Summary
The following table summarizes the binding constants (log K) of various nitrophenyl thiourea-based receptors with different anions, as determined by UV-Vis and ¹H NMR titrations in DMSO. This data provides a comparative view of the affinity and selectivity of these sensors.
| Receptor | Anion | log K | Method | Reference |
| Tripodal 3-Nitrophenyl-Substituted Thiourea Receptor (L) | SO₄²⁻ | 6.40 | UV-Vis | [1][2] |
| 1-Naphthyl and 4-Nitrophenyl Thiourea Receptors (MT4N) | F⁻ | 5.98 | UV-Vis | [3][4] |
| 1-Methyl-3-(4-nitrophenyl)thiourea (2) | OH⁻ | High | UV-Vis | [5] |
| 1-Methyl-3-(4-nitrophenyl)thiourea (2) | F⁻ | Low | UV-Vis | [5] |
| Amine and Nitro Substituted Thiourea (B2) | F⁻ | 4.38 | UV-Vis | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of nitrophenyl thiourea derivatives involves the reaction of a corresponding amine with a nitrophenyl isothiocyanate.
Materials:
-
Amine (e.g., methylamine, 2,6-diaminopyridine)
-
4-Nitrophenyl isothiocyanate
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Stirring apparatus
-
Filtration setup
Procedure:
-
Dissolve the amine in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., N₂).
-
Separately, dissolve the nitrophenyl isothiocyanate in the same anhydrous solvent.
-
Add the nitrophenyl isothiocyanate solution dropwise to the amine solution while stirring at room temperature.[3][4]
-
Continue stirring the reaction mixture for 24-48 hours at room temperature.[3][4]
-
A precipitate will form, which is the desired thiourea derivative.
-
Collect the solid product by filtration and wash it with the solvent.[3][4]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone, ethyl acetate).[3][4][5]
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[3][4]
Anion Sensing via UV-Vis Spectrophotometric Titration
This protocol outlines the steps to evaluate the anion sensing capability of a this compound derivative using UV-Vis spectroscopy.
Materials and Equipment:
-
This compound derivative (receptor)
-
Tetrabutylammonium salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SO₄²⁻)
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, DMSO/H₂O mixture)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare Stock Solutions:
-
Perform Titration:
-
Place a known volume (e.g., 2 mL) of the receptor solution into a cuvette and record its initial UV-Vis absorption spectrum.[7]
-
Incrementally add small aliquots (e.g., 2-5 µL) of an anion stock solution to the cuvette containing the receptor solution.[7]
-
After each addition, gently mix the solution and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed (typically up to 10 equivalents of the anion).[7]
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength against the concentration of the added anion.
-
The binding constant (K) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
References
Application Notes and Protocols for Testing the Anti-inflammatory Activity of 1-(3-Nitrophenyl)-2-thiourea
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties.[1][2] The thiourea moiety is considered an important pharmacophore in the design of various pharmacologically active agents.[2] This document provides a detailed protocol for the comprehensive evaluation of the anti-inflammatory potential of a specific thiourea derivative, 1-(3-Nitrophenyl)-2-thiourea.
The protocols outlined below describe both in vitro and in vivo methodologies to screen for anti-inflammatory activity and to elucidate potential mechanisms of action. The in vitro assays focus on key enzymatic targets in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (NOS). The in vivo model of carrageenan-induced paw edema is a well-established and highly reproducible method for assessing acute anti-inflammatory effects.[3][4]
Target Audience: This document is intended for researchers, scientists, and drug development professionals with experience in pharmacology and cell biology.
I. In Vitro Anti-inflammatory Activity Assessment
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5] COX-2 is an inducible isoform that is upregulated during inflammation.[5] This assay fluorometrically measures the production of Prostaglandin G2, an intermediate product generated by COX-2, to determine the inhibitory potential of this compound.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical, Assay Genie).[6][7][8]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10X working solution of the test compound by diluting the stock solution in COX Assay Buffer.[7]
-
Prepare a positive control inhibitor (e.g., Celecoxib) at a known concentration.[6]
-
Prepare the Arachidonic Acid substrate solution immediately before use.[7]
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control Wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control Wells: Add 10 µL of the positive control inhibitor solution.
-
Test Compound Wells: Add 10 µL of the 10X this compound working solution in a range of concentrations.
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to all wells.[6]
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control.
-
Incubate the plate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of COX-2 activity).
-
B. Nitric Oxide Synthase (NOS) Activity Assay
Principle: Nitric oxide (NO) is a key signaling molecule in inflammation, produced by nitric oxide synthase (NOS) enzymes.[9] Overproduction of NO by the inducible NOS (iNOS) isoform contributes to the inflammatory response. This colorimetric assay measures the amount of nitrite (a stable breakdown product of NO) using the Griess reagent to determine the inhibitory effect of the test compound on NOS activity.[9][10]
Experimental Protocol:
-
Sample Preparation (from cell lysates, e.g., LPS-stimulated RAW 264.7 macrophages):
-
Assay Procedure (Griess Assay):
-
Prepare a Nitrite Standard curve using known concentrations of sodium nitrite.[10]
-
Add 50 µL of the cell culture supernatant from each treatment group to a 96-well plate.
-
Add 50 µL of Griess Reagent 1 to each well.
-
Add 50 µL of Griess Reagent 2 to each well.[10]
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the Nitrite Standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-stimulated control.
-
Calculate the IC50 value for NO inhibition.
-
II. In Vivo Anti-inflammatory Activity Assessment
A. Carrageenan-Induced Paw Edema Model
Principle: The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening acute anti-inflammatory activity.[3][4] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.[4] The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and involves the induction of COX-2.[4]
Experimental Protocol:
-
Animals:
-
Use adult Wistar rats (150-200g) or Swiss albino mice (20-25g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before the experiment.
-
-
Experimental Groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Test Compound): Receives this compound at a specific dose (e.g., 50 mg/kg, administered orally).[13]
-
Group III (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, administered orally).[3]
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[3]
-
Administer the vehicle, test compound, or positive control orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each animal.[3][14]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).[3]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for the test and positive control groups relative to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
III. Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Test Compound/Control | IC50 (µM) |
| COX-2 Inhibition | This compound | [Insert Value] |
| Celecoxib (Positive Control) | [Insert Value] | |
| Nitric Oxide Inhibition | This compound | [Insert Value] |
| L-NAME (Positive Control) | [Insert Value] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | [Insert Mean ± SEM] | - |
| This compound | 50 | [Insert Mean ± SEM] | [Insert Value] |
| Indomethacin | 10 | [Insert Mean ± SEM] | [Insert Value] |
IV. Visualizations
Caption: Overall workflow for assessing the anti-inflammatory activity.
Caption: Key inflammatory signaling pathways targeted by the assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 1-(3-Nitrophenyl)-2-thiourea Derivatives in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential agricultural applications, and detailed experimental protocols for 1-(3-nitrophenyl)-2-thiourea derivatives. This class of compounds has shown promise as active ingredients in fungicidal, insecticidal, and herbicidal formulations.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, making them valuable scaffolds in the development of new agrochemicals.[1] The presence of the thiourea moiety, characterized by a thione group and two amino groups, allows for diverse interactions with biological targets.[2] The introduction of a 3-nitrophenyl group can further enhance the biological efficacy of these molecules. This document outlines the synthesis and evaluation of this compound derivatives for use in crop protection.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the reaction of 3-nitrophenyl isothiocyanate with a primary or secondary amine. This method is advantageous due to its simplicity and the wide availability of starting materials.[2]
A detailed protocol for a representative synthesis of a this compound derivative, specifically 1-nicotinoyl-3-(3-nitrophenyl)-thiourea, is provided below.[3]
Experimental Protocol: Synthesis of 1-Nicotinoyl-3-(3-nitrophenyl)-thiourea
Materials:
-
Nicotinoyl isothiocyanate
-
3-Nitroaniline
-
Dimethylformamide (DMF)
-
Deionized water
-
10% Hydrochloric acid solution
-
Benzene
-
Concentrated sulfuric acid (for desiccator)
Equipment:
-
Three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
In a three-necked flask, dissolve nicotinoyl isothiocyanate and 3-nitroaniline in dimethylformamide.
-
Heat the reaction mixture to 40-45°C and stir for 30 minutes.[3]
-
Increase the temperature to 80°C and continue stirring for 4 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a beaker and add 150 ml of water to precipitate the product.[3]
-
Filter the precipitate using a Buchner funnel and wash it with water, followed by a 10% hydrochloric acid solution.[3]
-
Dry the crude product in a desiccator over concentrated sulfuric acid.[3]
-
Recrystallize the product from benzene to obtain pure 1-nicotinoyl-3-(3-nitrophenyl)-thiourea.[3]
Characterization: The structure and purity of the synthesized compound can be confirmed by elemental analysis, IR, and UV spectroscopy. The IR spectrum is expected to show a characteristic absorption band for the C=S group around 1070 cm⁻¹.[3]
Agricultural Applications and Efficacy
While specific quantitative data for the fungicidal, insecticidal, and herbicidal activities of a broad range of this compound derivatives are not extensively available in the public domain, preliminary studies on related compounds suggest their potential in agriculture.
Fungicidal Activity
Thiourea derivatives have been investigated for their ability to control various plant pathogenic fungi. For instance, a series of N¹-[4-(4-nitrophenylthio)phenyl]-N³-(substituted) thioureas, which share structural similarities with the target compounds, have demonstrated notable antifungal activity against Alternaria alternata and Curvularia lunata.[4]
Table 1: Antifungal Activity of Selected N¹-[4-(4-nitrophenylthio)phenyl]-N³-(substituted) Thioureas [4]
| Compound | Substituent (R) | % Inhibition at 1000 ppm vs. A. alternata | % Inhibition at 1000 ppm vs. C. lunata |
| N¹-[4-(4-nitrophenylthio)phenyl]-N³-(H) thiourea | H | 65 | 68 |
| N¹-[4-(4-nitrophenylthio)phenyl]-N³-(4-chlorophenyl) thiourea | 4-Chlorophenyl | 95 | 98 |
| N¹-[4-(4-nitrophenylthio)phenyl]-N³-(4-chlorobenzoyl) thiourea | 4-Chlorobenzoyl | 88 | 92 |
Insecticidal Activity
Several thiourea derivatives have shown excellent activity against key sap-feeding insect pests.[5] Studies on N¹-[4-(4-nitrophenylthio)phenyl]-N³-(substituted) thioureas have also revealed their potential as insecticides against adult cockroaches (Periplanata americana) and mosquito larvae (Culex pipiens).[4]
Table 2: Insecticidal and Larvicidal Activity of a Selected N¹-[4-(4-nitrophenylthio)phenyl]-N³-(substituted) Thiourea [4]
| Compound | Activity | Test Organism | LD₅₀ / LC₅₀ (ppm) |
| N¹-[4-(4-nitrophenylthio)phenyl]-N³-(4-chlorobenzoyl) thiourea | Insecticidal | Periplanata americana | 18.5 |
| Larvicidal | Culex pipiens | 25.0 |
Herbicidal Activity
The herbicidal potential of thiourea derivatives has also been explored. While specific data for this compound derivatives is limited, the general class of compounds is known to exhibit herbicidal properties.[1] Further screening against common agricultural weeds is warranted to determine their efficacy.
Experimental Protocols for Bioassays
The following are detailed protocols for conducting fungicidal, insecticidal, and herbicidal bioassays, which can be adapted for the evaluation of this compound derivatives.
Protocol: In Vitro Fungicidal Bioassay (Poisoned Food Technique)
Objective: To determine the mycelial growth inhibition of plant pathogenic fungi.
Materials:
-
Pure cultures of test fungi (e.g., Alternaria alternata, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Synthesized this compound derivatives
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone).
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the molten PDA to about 45-50°C.
-
Add the required amount of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control plate should be prepared with the solvent only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each Petri dish with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 2°C until the fungal growth in the control plate almost covers the entire plate.
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) x 100 where, dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of the mycelial growth) by probit analysis.
Protocol: Insecticidal Bioassay (Leaf-Dip Method)
Objective: To evaluate the contact toxicity of the compounds against foliar pests.
Materials:
-
Test insects (e.g., aphids, whiteflies)
-
Host plant leaves
-
Synthesized this compound derivatives
-
Wetting agent (e.g., Triton X-100)
-
Petri dishes lined with moist filter paper
-
Forceps
Procedure:
-
Prepare serial dilutions of the test compounds in water containing a wetting agent (e.g., 0.01%).
-
Excise host plant leaves and dip them into the test solutions for 10-20 seconds with gentle agitation.
-
Allow the leaves to air-dry.
-
Place the treated leaves in Petri dishes lined with moist filter paper.
-
Release a known number of test insects (e.g., 10-20 adults) onto each treated leaf.
-
Seal the Petri dishes with perforated lids to allow for ventilation.
-
A control group should be run using leaves dipped in water with the wetting agent only.
-
Maintain the Petri dishes at controlled temperature and humidity.
-
Assess insect mortality at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) by probit analysis.
Protocol: Herbicidal Bioassay (Seed Germination and Seedling Growth)
Objective: To assess the pre-emergent herbicidal activity of the compounds.
Materials:
-
Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Synthesized this compound derivatives
-
Petri dishes
-
Filter paper
-
Growth chamber or incubator
Procedure:
-
Prepare a range of concentrations of the test compounds in a suitable solvent.
-
Place a layer of filter paper in each Petri dish.
-
Apply a known volume (e.g., 5 ml) of the test solution to the filter paper in each Petri dish. A control group should be treated with the solvent only.
-
Allow the solvent to evaporate completely.
-
Place a specific number of weed seeds (e.g., 20-25) on the treated filter paper.
-
Add a sufficient amount of distilled water to moisten the filter paper.
-
Seal the Petri dishes and place them in a growth chamber with controlled light, temperature, and humidity.
-
After a set period (e.g., 7-14 days), record the percentage of seed germination.
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the percentage of inhibition of germination and seedling growth compared to the control.
-
Determine the concentration required for 50% inhibition (IC₅₀) for each parameter.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Agrochemical Screening Cascade
Caption: A typical screening cascade for the evaluation of novel agrochemicals.
References
- 1. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis of a series of new N1-[4-(4-nitrophenylthio)phenyl]-N3-(H/alkyl/acyl/aryl) thioureas and their antifungal, insecticidal and larvicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Nitrophenyl)-2-thiourea in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the documented and potential uses of 1-(3-Nitrophenyl)-2-thiourea in materials science, with a focus on its synthesis, and applications in sensor technology and corrosion inhibition. Detailed experimental protocols are provided to enable the replication and further investigation of these applications.
Application Note 1: Synthesis of this compound
This compound serves as a versatile precursor in the synthesis of more complex molecules and materials. Its synthesis is typically achieved through the reaction of 3-nitroaniline with an isothiocyanate or a related reagent. A reliable method involves the formation of a dithiocarbamate intermediate, followed by reaction with ammonia.[1][2]
Experimental Protocol: Synthesis of N-(3-Nitrophenyl)-thiourea[1]
This protocol details a method for synthesizing N-(3-nitrophenyl)-thiourea.
Materials:
-
3-nitroaniline (27.6 parts by weight, 0.2 mol)
-
Carbon disulfide (15.2 parts by weight, 0.2 mol)
-
Caustic soda (8 parts by weight, 0.2 mol)
-
Water
-
Chloroacetic acid (18.8 parts by weight, 0.2 mol)
-
25% Ammonia solution (15 parts by weight, ~0.22 mol)
-
20% Sodium hydroxide solution (40 parts by weight, 0.2 mol)
-
Ethanol for recrystallization
Procedure:
-
Formation of Sodium N-(3-nitrophenyl)-dithiocarbamate:
-
Dissolve 3-nitroaniline, carbon disulfide, and caustic soda in water.
-
-
Reaction with Chloroacetic Acid:
-
To the solution from step 1, add a solution of chloroacetic acid in water dropwise. The temperature will rise to approximately 40°C.
-
Stir the reaction mixture for one hour.
-
Filter the mixture.
-
-
Formation of N-(3-nitrophenyl)-thiourea:
-
Heat the filtrate from step 2 for a short time with 25% ammonia and 20% sodium hydroxide.
-
N-(3-nitrophenyl)-thiourea will crystallize out as lemon-yellow needles.
-
-
Purification:
-
Collect the crystals by filtration.
-
Recrystallize the product from ethanol.
-
The resulting N-(3-nitrophenyl)-thiourea has a melting point of 157-158°C.
-
Application Note 2: Colorimetric Anion Sensor
Nitrophenyl thiourea-modified polymers can be utilized as colorimetric sensors for the detection of specific anions. The thiourea moiety acts as a hydrogen-bonding site for anions, and the nitrophenyl group serves as a chromogenic signaling unit. Upon binding of an anion, a color change is observed, allowing for naked-eye detection. A thiourea-based colorimetric sensor incorporating polyethyleneimine (PEI) and chromophoric nitrophenyl groups has been synthesized for the detection of sulfate, fluoride, and acetate anions.[3]
Experimental Protocol: Synthesis of Nitrophenyl Thiourea-Modified Polyethylenimine (NTU-PEI)[3]
This protocol describes the synthesis of a colorimetric sensor for anions by modifying polyethylenimine with a nitrophenyl thiourea group.
Materials:
-
Polyethylenimine (PEI)
-
4-Nitrophenyl isothiocyanate
-
Dimethylformamide (DMF)
Procedure:
-
Dissolution:
-
Dissolve polyethylenimine in dimethylformamide.
-
-
Reaction:
-
Add 4-nitrophenyl isothiocyanate to the PEI solution.
-
Stir the reaction mixture.
-
-
Isolation and Purification:
-
The resulting nitrophenyl thiourea-modified PEI (NTU-PEI) can be isolated and purified. The specific method for isolation and purification may vary based on the desired purity and form of the final product.
-
Anion Sensing Protocol[3]
Materials:
-
NTU-PEI sensor
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Anion solutions (e.g., solutions of sulfate, fluoride, acetate salts)
Procedure:
-
Sensor Solution Preparation:
-
Prepare a solution of the NTU-PEI sensor in a DMSO/H₂O (9:1 volume ratio) mixture.
-
-
Visual Detection:
-
Add the anion solution to the sensor solution.
-
Observe any color change. For instance, the addition of sulfate, fluoride, or acetate anions to the NTU-PEI solution results in a color change from colorless to yellow or yellowish.
-
-
UV-Vis Spectroscopic Titration:
-
To quantify the interaction, perform a UV-Vis spectroscopic titration.
-
Record the UV-Vis spectrum of the sensor solution.
-
Incrementally add the anion solution and record the spectrum after each addition.
-
Analyze the changes in the absorption spectrum to determine the binding affinity and selectivity of the sensor for different anions.
-
Application Note 3: Corrosion Inhibition
Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The presence of sulfur and nitrogen atoms allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The nitro group in this compound can further influence its adsorption characteristics and inhibition efficiency.
Quantitative Data: Corrosion Inhibition Efficiency of Thiourea Derivatives
The following table summarizes the corrosion inhibition efficiencies of various thiourea derivatives on mild steel in acidic media. This data is provided for comparative purposes to indicate the potential effectiveness of this compound as a corrosion inhibitor.
| Thiourea Derivative | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Measurement Technique |
| 1-phenyl-2-thiourea | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 98.96 | Potentiodynamic Polarization |
| 1,3-diisopropyl-2-thiourea | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 92.65 | Potentiodynamic Polarization |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea | 0.5 M HCl | 1000 ppm | 323 K | 91.08 | Potentiodynamic Polarization |
| Bis thiourea phthalato nickel (II) complex | 0.1 M HCl | 3 ppm | 298 K | 95.23 | Not Specified |
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the gravimetric (weight loss) and electrochemical methods for assessing the corrosion inhibition performance of this compound.
1. Gravimetric Method (Weight Loss)
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Abrasive paper (various grades)
-
Acetone
-
Distilled water
-
Corrosive solution (e.g., 1 M HCl)
-
This compound inhibitor
-
Thermostatic water bath
Procedure:
-
Specimen Preparation:
-
Abrade the metal coupons with different grades of abrasive paper.
-
Degrease the coupons with acetone, wash with distilled water, and dry.
-
Weigh the prepared coupons accurately.
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the corrosive solution with and without various concentrations of the this compound inhibitor.
-
Maintain a constant temperature using a thermostatic water bath for a specific duration (e.g., 24 hours).
-
-
Analysis:
-
After the immersion period, remove the coupons, wash them with distilled water, dry, and re-weigh.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE) using the following formulas:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = ΔW / (A * t) (where A is the surface area and t is the immersion time)
-
Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
-
2. Electrochemical Methods
Materials:
-
Potentiostat/Galvanostat with a three-electrode cell (working electrode: metal specimen, counter electrode: platinum, reference electrode: saturated calomel electrode)
-
Corrosive solution with and without inhibitor
Procedure:
-
Potentiodynamic Polarization:
-
Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP.
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plot.
-
Calculate the inhibition efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set up the three-electrode cell as described above and allow the OCP to stabilize.
-
Apply a small amplitude AC signal over a range of frequencies.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit to determine the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion protection.
-
Calculate the inhibition efficiency: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
References
Application Notes: 1-(3-Nitrophenyl)-2-thiourea in Catalysis for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Nitrophenyl)-2-thiourea is an organocatalyst that has demonstrated utility in a variety of organic transformations. The presence of both a hydrogen-bond donating thiourea moiety and an electron-withdrawing nitrophenyl group allows it to activate substrates through hydrogen bonding, facilitating key bond-forming steps. This document provides an overview of its applications in asymmetric reduction of nitroalkenes and the Biginelli reaction, including detailed experimental protocols and performance data.
Asymmetric Reduction of Nitroalkenes
Chiral thiourea derivatives, including those with a nitrophenyl scaffold, are effective catalysts for the asymmetric reduction of nitroalkenes to chiral nitroalkanes. These products are valuable precursors to chiral amines and other nitrogen-containing compounds, which are prevalent in many pharmaceutical agents. The thiourea catalyst, in conjunction with a mild reducing agent like a Hantzsch ester, can deliver high yields and enantioselectivities.[1]
Quantitative Data
| Substrate | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1-(3-Nitrophenyl)-2-nitropropene | 5 - 10 | Hantzsch Ester | Toluene | 0 to -20 | 24 - 72 | High | High |
| Note: Data represents typical results for analogous substrates and chiral thiourea catalysts. Specific performance of this compound may vary. |
Experimental Protocol: Asymmetric Reduction of 1-(3-Nitrophenyl)-2-nitropropene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-(3-nitrophenyl)-2-nitropropene (1.0 equivalent), the chiral thiourea catalyst (0.05 - 0.10 equivalents), and anhydrous toluene to achieve a substrate concentration of 0.1 M.[1]
-
Pre-cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a suitable cooling bath.[1]
-
Initiation: Add the Hantzsch ester (1.1 - 1.5 equivalents) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/dichloromethane) to yield the chiral 1-(3-nitrophenyl)-2-nitropropane.[1]
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.[1]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric reduction of a nitroalkene.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs) and their thione analogs.[2][3] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[2] While often used as a reactant, thiourea derivatives can also act as catalysts in this transformation, typically under acidic conditions.
Quantitative Data
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| Aromatic Aldehydes | Ethyl Acetoacetate | Thiourea | Heterogeneous Catalyst | Ethanol | 0.6 | Good |
| 3-Hydroxybenzaldehyde | Ethyl Acetoacetate | Thiourea | B(C6F5)3 (1 mol%) | Ethanol | 3 | 88 |
| Note: The data presented illustrates the general conditions and outcomes of the Biginelli reaction. The catalytic activity of this compound itself may require specific optimization. |
Experimental Protocol: Synthesis of Dihydropyrimidinethiones
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and thiourea (1.5 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like B(C6F5)3).[3][4]
-
Reaction Conditions: Heat the mixture to reflux and stir for the required amount of time (typically 1-24 hours), monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.[4]
-
Purification: Wash the collected solid with cold water and a non-polar solvent (e.g., cold ether or hexanes) to remove unreacted starting materials.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Workflow
Caption: General experimental workflow for the Biginelli reaction.
Michael Addition Reactions
Bifunctional thiourea catalysts are widely employed in asymmetric Michael addition reactions.[5][6][7][8][9] These catalysts typically possess a chiral scaffold and a basic moiety (e.g., an amine) in addition to the thiourea group. The thiourea unit activates the Michael acceptor (e.g., a nitroalkene) via hydrogen bonding, while the basic group activates the Michael donor (e.g., a 1,3-dicarbonyl compound).[9][10] While this compound itself is achiral and lacks a built-in basic group, its fundamental ability to act as a hydrogen-bond donor is a key principle in these more complex catalytic systems. The electron-withdrawing nitro group enhances the acidity of the thiourea N-H protons, increasing its hydrogen-bonding capacity.
Conclusion
This compound and its derivatives are valuable tools in the field of organocatalysis. Their ability to activate substrates through hydrogen bonding makes them effective catalysts for a range of important organic transformations. The protocols and data presented herein provide a foundation for researchers to explore the catalytic potential of this class of compounds in their own synthetic endeavors, particularly in the development of novel pharmaceuticals and other fine chemicals. Further research into the specific catalytic applications of the achiral this compound is warranted to fully elucidate its synthetic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Enantioselective Michael addition of 1,3-dicarbonyls to nitroalkenes promoted by a bifunctional charge-activated thiourea catalyst - American Chemical Society [acs.digitellinc.com]
- 6. Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Nitrophenyl)-2-thiourea.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Nucleophilicity of 3-Nitroaniline: The electron-withdrawing nitro group on the phenyl ring significantly reduces the nucleophilicity of the amine, making the reaction sluggish. | Increase the reaction temperature to provide more energy for the reaction to proceed. Consider using a higher boiling point solvent like DMF. The use of microwave irradiation can also be effective in overcoming the low reactivity. |
| Decomposition of Thiocyanate: Ammonium thiocyanate can be unstable, especially at elevated temperatures. | Use freshly prepared or purchased ammonium thiocyanate. Ensure it is stored in a cool, dry place. | |
| Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly impact the reaction outcome. | Experiment with different solvents. While polar aprotic solvents like DMF are often used, an ethanol-water mixture can also be effective for recrystallization and may be suitable for the reaction itself. Systematically vary the reaction temperature to find the optimal balance between reaction rate and side product formation. | |
| Formation of Side Products/Impurities | Reaction with Solvent: The solvent may react with the starting materials or intermediates under the reaction conditions. | Choose an inert solvent that does not participate in the reaction. |
| Decomposition of Product: The desired thiourea product may decompose at excessively high temperatures or upon prolonged reaction times. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures. | |
| Difficulty in Product Purification | Oily Product: The crude product may be an oil that is difficult to crystallize. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is a reliable method for purifying oily products. |
| Contamination with Starting Materials: Unreacted 3-nitroaniline or thiocyanate may remain in the crude product. | Wash the crude product with a dilute acid solution to remove unreacted 3-nitroaniline. Water washes can help remove any remaining inorganic salts. Recrystallization is also an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reaction of 3-nitroaniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, typically in the presence of an acid catalyst and heat.
Q2: Why is my yield of this compound consistently low?
A2: Low yields are often attributed to the reduced nucleophilicity of 3-nitroaniline due to the electron-withdrawing nature of the nitro group.[1] To improve the yield, you can try increasing the reaction temperature, extending the reaction time, or using microwave-assisted synthesis to provide the necessary energy for the reaction to proceed efficiently.
Q3: What are the optimal reaction conditions for the synthesis of this compound?
A3: While optimal conditions can vary, a common starting point is to react 3-nitroaniline with ammonium thiocyanate in an acidic medium, such as in the presence of hydrochloric acid, and heating the mixture. One procedure suggests heating a mixture of the aniline with HCl and water, followed by the addition of ammonium thiocyanate and refluxing for several hours.[2] For a related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, a high yield of 94.01% was achieved by reacting the corresponding isothiocyanate with m-nitroaniline in DMF at 80°C for 4 hours.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. You can spot the reaction mixture alongside the starting material (3-nitroaniline) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying solid organic compounds. For thiourea derivatives, ethanol or an ethanol-water mixture is often a suitable solvent system.[4] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Nitroaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 3-nitroaniline (1 equivalent) with a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture with stirring until the 3-nitroaniline has completely dissolved.
-
Cool the solution and then add ammonium thiocyanate (1-1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Data Presentation
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline, Ammonium Thiocyanate, HCl | Water | 60-70 (initial), then reflux | 1 (initial), then 4 (reflux) | 86.3 | [2] |
| Nicotinoylthioisocyanate, m-Nitroaniline | DMF | 80 | 4 | 94.01 | [3] |
Note: The data presented is for the synthesis of phenylthiourea and a related m-nitrophenyl thiourea derivative, which can serve as a reference for optimizing the synthesis of this compound.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the formation of this compound from 3-nitroaniline and ammonium thiocyanate in an acidic medium.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
1-(3-Nitrophenyl)-2-thiourea purification techniques and challenges
Technical Support Center: 1-(3-Nitrophenyl)-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" during recrystallization and does not solidify. | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point. | Solvent Selection: Try a solvent system with a lower boiling point or one in which the compound is less soluble. If using a highly effective solvent like pure ethanol, consider a mixed solvent system. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create a nucleation site. If available, add a seed crystal of pure this compound. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes prevent crystal lattice formation. |
| Low yield after recrystallization. | Excessive Solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor even after cooling. Inappropriate Solvent Choice: The compound may have moderate solubility in the cold solvent, leading to product loss. Premature Crystallization: If performing hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. | Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. You can test the mother liquor by evaporating some of it to see if more product crystallizes. Solvent Optimization: Choose a solvent where the compound has high solubility when hot and very low solubility when cold. Ethanol has been cited as a suitable solvent for recrystallization.[1] Pre-heat Equipment: Ensure that the funnel and receiving flask are pre-heated before performing a hot filtration. |
| The purified product is colored (e.g., yellow). | The inherent color of this compound is described as lemon yellow needles.[1] However, darker or unexpected colors may indicate the presence of colored impurities. | Decolorization: If the color is darker than expected, you can add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. |
| Column chromatography yields mixed fractions. | Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in poor separation. Column Overloading: Too much crude product was loaded onto the column relative to the amount of stationary phase. | TLC Analysis: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of around 0.3 for the desired compound. A mixture of chloroform and n-hexane has been used for related compounds.[2] Proper Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica gel). |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for purifying crude this compound?
A1: Recrystallization is a commonly cited and effective method for purifying this compound. A known protocol involves recrystallizing the crude product from ethanol to yield lemon yellow needles.[1]
Q2: What is the expected melting point of pure this compound?
A2: The melting point for this compound after recrystallization from ethanol has been reported to be in the range of 157-158°C.[1] Another source reports a melting point of approximately 189°C.[3] Differences in reported melting points can arise from variations in experimental conditions or purity.
Q3: What are potential impurities in my crude this compound sample?
A3: While specific impurities depend on the synthetic route, they generally include:
-
Unreacted Starting Materials: Such as 3-nitroaniline and a thiocyanate salt or isothiocyanate precursor.
-
Side-Products: Depending on the reaction conditions, side-products from competing reactions may be present. For instance, if synthesized from 3-nitroaniline and carbon disulfide, related dithiocarbamates could be impurities.[1]
Q4: Which solvents are suitable for the purification of this compound and related compounds?
A4: Based on literature for this compound and similar structures, the following solvents can be considered:
-
For Recrystallization: Ethanol is a documented solvent.[1]
-
For Column Chromatography: A mixture of chloroform and n-hexane (e.g., 4:1 ratio) has been used to purify related nitrophenyl-containing compounds.[2]
Experimental Protocols
Detailed Recrystallization Protocol (General Procedure)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, for example, in a desiccator, to remove any residual solvent.
Visualization
Below is a generalized workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Stability of 1-(3-Nitrophenyl)-2-thiourea in DMSO Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Nitrophenyl)-2-thiourea (NPTU) in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound (NPTU) in DMSO stock solutions?
A1: Several factors can influence the stability of NPTU in DMSO. These include storage temperature, exposure to light, water content in the DMSO, and the number of freeze-thaw cycles.[1][2] For many small molecules, storage at lower temperatures (e.g., -20°C or -80°C) is preferable to room temperature to minimize degradation.[3] The presence of water in DMSO can facilitate hydrolysis of susceptible compounds.[2]
Q2: How should I properly store my NPTU in DMSO stock solutions to ensure maximum stability?
A2: To maximize stability, NPTU stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[1][2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1] If possible, purging the vials with an inert gas like argon or nitrogen before sealing can also help prevent oxidative degradation.[1]
Q3: I observed a color change in my NPTU in DMSO solution. What could be the cause?
A3: A color change, such as the appearance of a yellow or brownish tint, often indicates chemical degradation. Nitrophenyl groups, in particular, can be susceptible to reactions that result in colored byproducts. This degradation could be triggered by exposure to light, elevated temperatures, or contaminants in the DMSO.[3] It is advisable to perform an analytical check (e.g., via HPLC or LC-MS) to assess the purity of the solution.
Q4: Can I store my NPTU in DMSO solution at 4°C for short-term use?
A4: While 4°C is better than room temperature, for long-term stability, -20°C or -80°C is recommended.[1] For short-term storage (e.g., over a few days), 4°C may be acceptable, but it is crucial to validate the stability of NPTU under these conditions for your specific experimental timeframe. Some compounds have been shown to degrade even at 4°C over a week.[3]
Q5: How many freeze-thaw cycles can my NPTU in DMSO solution tolerate?
A5: The tolerance to freeze-thaw cycles is compound-specific. However, as a general best practice, it is recommended to minimize these cycles.[1] Studies on diverse compound libraries have shown that for many compounds, no significant degradation was observed after 11 cycles when handled properly.[2] To be safe, it is best to aliquot your stock solution into single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays using NPTU.
-
Possible Cause 1: Degradation of NPTU stock solution.
-
Troubleshooting Step: Verify the purity of your NPTU stock solution using an analytical method like HPLC-UV or LC-MS. Compare the chromatogram of your current stock with a freshly prepared solution or a previously validated batch.
-
Solution: If degradation is confirmed, discard the old stock and prepare a fresh solution. Ensure proper storage conditions are maintained for the new stock.
-
-
Possible Cause 2: Precipitation of NPTU in aqueous assay buffer.
-
Troubleshooting Step: After diluting the DMSO stock into your aqueous assay medium, visually inspect for any cloudiness or precipitate. You can also centrifuge the final solution and analyze the supernatant to quantify the amount of soluble NPTU.
-
Solution: If precipitation is an issue, you may need to optimize the final DMSO concentration in your assay, use a solubilizing agent (if compatible with your assay), or sonicate the solution during preparation.
-
Issue 2: Unexpected peaks in analytical chromatograms (HPLC/LC-MS).
-
Possible Cause 1: NPTU degradation.
-
Troubleshooting Step: This is a direct indication of instability. Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light).[4][5][6] This can help in identifying the degradation products and understanding the degradation pathway.
-
Solution: Characterize the degradation products if necessary for your research. For future use, ensure stringent adherence to proper storage and handling protocols.
-
-
Possible Cause 2: Contamination of the DMSO solvent.
-
Troubleshooting Step: Analyze a blank sample of the DMSO you are using. Look for any contaminant peaks that might be present.
-
Solution: Use high-purity, anhydrous DMSO from a reputable supplier. Store DMSO properly to prevent water absorption and contamination.
-
Quantitative Data Summary
| Storage Condition | Timepoint | % of Initial NPTU Remaining (Hypothetical) | Observations |
| Room Temperature (~25°C) | 1 Week | 85% | Slight yellowing of the solution |
| Room Temperature (~25°C) | 4 Weeks | 60% | Significant color change |
| 4°C | 1 Week | 98% | No visible change |
| 4°C | 4 Weeks | 92% | Slight discoloration |
| -20°C | 4 Weeks | >99% | No visible change |
| -20°C (5 Freeze-Thaw Cycles) | 4 Weeks | 97% | No visible change |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment of NPTU in DMSO
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of NPTU in high-purity, anhydrous DMSO.
-
Create a set of aliquots for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
At each time point (e.g., T=0, 1 week, 4 weeks), retrieve an aliquot from each condition.
-
-
Sample Analysis:
-
Dilute the DMSO stock to a suitable concentration (e.g., 100 µM) with an appropriate mobile phase mixture (e.g., acetonitrile:water).
-
Inject a fixed volume (e.g., 10 µL) into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at a wavelength where NPTU has maximum absorbance (this would be determined by a UV scan, likely in the 254-350 nm range due to the nitrophenyl group).
-
Column Temperature: 30°C.
-
-
-
Data Analysis:
-
At T=0, determine the peak area of the NPTU peak. This will serve as the 100% reference.
-
At subsequent time points, calculate the percentage of NPTU remaining by comparing the peak area to the T=0 peak area.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of NPTU in DMSO.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Substituted Thioureas
Welcome to the technical support center for the synthesis of N-substituted thioureas. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted thioureas?
A1: The most prevalent methods for synthesizing N-substituted thioureas include:
-
Reaction of an amine with an isothiocyanate: This is a widely used and generally high-yielding method.[1][2]
-
Thionation of urea using Lawesson's reagent: This involves converting the carbonyl group of a urea derivative to a thiocarbonyl group.[1]
-
"Green" approaches: More recent methods employ elemental sulfur and isocyanides or conduct the synthesis in aqueous media to minimize the use of hazardous solvents.[3][4]
Q2: I am experiencing a low yield in my thiourea synthesis. What are the potential causes and solutions?
A2: Low yields in thiourea synthesis can arise from several factors. The primary reasons often involve the stability of the isothiocyanate, steric hindrance, or the nucleophilicity of the amine.[1] Other contributing factors can be incomplete reactions or loss of product during purification.[4]
Q3: I am trying to synthesize an unsymmetrical thiourea, but I am getting a significant amount of the symmetrical N,N'-disubstituted thiourea as a byproduct. How can I minimize this?
A3: The formation of symmetrical thioureas is a common side reaction, particularly when generating the isothiocyanate in situ from an amine and carbon disulfide.[1][4] The intermediate isothiocyanate can react with the starting amine, leading to the undesired symmetrical product.[1]
Q4: My N-substituted thiourea product is an oil and is difficult to purify. What should I do?
A4: If your product is an oil, purification can be challenging. This may be due to impurities preventing crystallization. Consider purification by column chromatography.[5] If the oil is viscous, trituration with a poor solvent, such as hexane or an ether/hexane mixture, can sometimes induce crystallization by removing impurities.[5]
Q5: How do the electronic properties of the amine and isothiocyanate affect the reaction rate?
A5: The electronic properties of both reactants significantly influence the reaction rate. Electron-donating groups on the amine increase its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups on the amine decrease its nucleophilicity and slow down the reaction.[5] For the isothiocyanate, electron-withdrawing groups increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect.[5]
Troubleshooting Guides
Issue 1: Low Product Yield
Problem: The yield of the desired N-substituted thiourea is significantly lower than expected.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduction of side products from isothiocyanate decomposition.[1] |
| Low Amine Nucleophilicity | For amines with electron-withdrawing groups, consider increasing the reaction temperature or adding a non-nucleophilic base like triethylamine to activate the amine.[1][4] For very weakly nucleophilic amines, a different synthetic route, such as using thiophosgene, might be necessary.[1] | Increased reaction rate and higher conversion to the desired product.[1] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product.[1] |
| Incomplete Reaction | Extend the reaction time and monitor the progress using techniques like TLC or LC-MS.[4] | Drive the reaction to completion for a higher yield.[1] |
| Product Loss During Purification | Optimize the recrystallization solvent to minimize solubility of the product in the cold solvent. If using liquid-liquid extraction, check for product loss in the aqueous layer. Consider alternative purification methods like column chromatography.[5] | Minimized loss of product during workup and purification steps. |
Troubleshooting Workflow for Low Product Yield
Caption: A workflow diagram for troubleshooting low product yield in N-substituted thiourea synthesis.
Issue 2: Formation of Symmetrical Byproduct in Unsymmetrical Thiourea Synthesis
Problem: When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, a significant amount of the symmetrical N,N'-disubstituted thiourea is formed.
Possible Cause & Solution:
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction of in-situ generated isothiocyanate with the starting amine. [1] | Employ a two-step, one-pot method where the isothiocyanate is formed first before the addition of the second amine. Carefully control the stoichiometry of the reactants.[1] | Minimized formation of the symmetrical byproduct and increased yield of the desired unsymmetrical thiourea. |
Strategy to Minimize Symmetrical Byproduct Formation
Caption: A diagram illustrating the one-pot, two-step strategy to minimize symmetrical byproduct formation.
Experimental Protocols
General Procedure for Synthesis of N-Substituted Thioureas from Amines and Isothiocyanates
This is a general guideline and may require optimization for specific substrates.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere.[1][4]
-
Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) portion-wise or dropwise at room temperature.[1][4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied.[1]
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), the product can be isolated. If the product precipitates, it can be collected by filtration and washed with a cold solvent.[4] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]
General Procedure for Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas from Amines and Carbon Disulfide in an Aqueous Medium
This protocol is particularly useful for aliphatic primary amines.[3][6]
-
Formation of Dithiocarbamate: In a flask, dissolve the first aliphatic primary amine (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in water. Cool the mixture in an ice bath.[4]
-
Carbon Disulfide Addition: Add carbon disulfide (1.1 equivalents) dropwise to the cooled, stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to form the sodium dithiocarbamate.[4]
-
Addition of Second Amine: Add the second amine (1.0 equivalent) to the reaction mixture.[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[1][4]
-
Workup and Purification: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization.[4]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following table summarizes the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Conditions on Yield and Time
| Reactants | Conditions | Yield (%) | Time (h) | Reference |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride + NH4SCN, then 2-aminobenzothiazole | Acetone, reflux | 41 | ~3 | [7] |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride + NH4SCN, then 2-aminobenzothiazole | Acetone, reflux, with TBAB (phase-transfer catalyst) | 76 | ~1.25 | [7][8] |
| Aliphatic Amine + Isocyanide + Elemental Sulfur | Acetonitrile, 80 °C | 89 | 0.5 | [9] |
| 4-Nitroaniline + CS2 | NaOH, TBANO3, 40 °C | No product | - | [10] |
| Aromatic/Aliphatic Amines + Isothiocyanates | Manual grinding | ≥99 | 0.25-0.75 | [11] |
| Aromatic/Aliphatic Amines + Isothiocyanates | Automated ball milling (30 Hz) | Quantitative | ~0.17 | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 1-(3-Nitrophenyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
The most prevalent methods for synthesizing this compound involve two main strategies:
-
Reaction of 3-nitroaniline with a thiocyanate salt: This is a common method where 3-nitroaniline is treated with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid catalyst. The acid protonates the thiocyanate to form isothiocyanic acid in situ, which then reacts with the amine.
-
Reaction of 3-nitrophenyl isothiocyanate with ammonia: This is a straightforward and often high-yielding approach where 3-nitrophenyl isothiocyanate is directly reacted with a source of ammonia.[1]
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
Several side products can form depending on the chosen synthetic route and reaction conditions. The most common include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of 3-nitroaniline or unreacted thiocyanate precursors in the final product.
-
Symmetrical N,N'-bis(3-nitrophenyl)thiourea: This can form if the intermediate 3-nitrophenyl isothiocyanate reacts with another molecule of 3-nitroaniline instead of ammonia or the thiocyanate anion.
-
1,3-Dinitrophenylurea: Although less common in thiourea synthesis, the corresponding urea can be formed if there are sources of oxygen or if the starting isothiocyanate is contaminated with the corresponding isocyanate.
-
Polymeric byproducts: Under harsh reaction conditions, complex polymeric materials can be formed.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation can be achieved through careful control of reaction parameters:
-
Stoichiometry: Use a slight excess of the ammonia source or thiocyanate salt to ensure complete conversion of the 3-nitroaniline or 3-nitrophenyl isothiocyanate.
-
Temperature Control: Maintain the recommended reaction temperature. Exceeding the optimal temperature can lead to the formation of degradation products and polymeric materials.
-
Purity of Reagents: Use high-purity starting materials to avoid the introduction of unwanted impurities that can lead to side reactions. 3-Nitrophenyl isothiocyanate is sensitive to moisture and should be handled accordingly.[2]
-
Inert Atmosphere: When working with sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
Q4: What are the recommended methods for purifying the crude this compound product?
The most effective purification techniques for this compound are:
-
Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of nitrophenyl-thiourea derivatives.[3]
-
Washing: Washing the crude product with a dilute acid solution can help remove any unreacted 3-nitroaniline. Subsequent washing with water will remove any remaining salts.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure proper mixing. - Check the stoichiometry of reactants. |
| Degradation of product or reactants. | - Maintain the recommended reaction temperature. - Use fresh, high-purity reagents. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. - Try trituration with a non-polar solvent like hexane to induce crystallization. |
| The product may be an amorphous solid. | - Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry. | |
| Presence of multiple spots on TLC | Formation of side products. | - Refer to the FAQ on minimizing side products. - Optimize the reaction conditions (temperature, reaction time, stoichiometry). - Purify the product using column chromatography. |
| Contaminated starting materials. | - Check the purity of the starting materials before use. | |
| Product color is darker than expected (expected: pale yellow) | Presence of colored impurities or degradation products. | - Purify by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. - Ensure the reaction is not overheated. |
Data Presentation
The following table summarizes the key reactants and expected product characteristics for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 112-114 | Yellow to orange crystalline solid |
| Ammonium Thiocyanate | CH₄N₂S | 76.12 | ~150 (decomposes) | Colorless crystalline solid |
| 3-Nitrophenyl isothiocyanate | C₇H₄N₂O₂S | 180.19 | 57-60 | Pale yellow crystalline solid |
| This compound | C₇H₇N₃O₂S | 197.21 | 157-158 | Lemon yellow needles [3] |
Experimental Protocols
Method 1: Synthesis from 3-Nitroaniline and Ammonium Thiocyanate
This protocol is adapted from a general procedure for the synthesis of aryl thioureas.
Materials:
-
3-Nitroaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitroaniline (1.0 eq) and ammonium thiocyanate (1.2 eq).
-
Slowly add concentrated hydrochloric acid (2.0 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux in a water bath for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound as lemon-yellow needles.[3]
Method 2: Synthesis from 3-Nitrophenyl Isothiocyanate and Ammonia
This protocol is based on the general reactivity of isothiocyanates with amines.
Materials:
-
Aqueous Ammonia (e.g., 28-30% solution)
-
Ethanol or another suitable solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 3-nitrophenyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia (e.g., 2-3 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from ethanol to yield pure this compound.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. What products may be obtained from the reaction of ammonia with each of t.. [askfilo.com]
- 2. 3-NITROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 4. 3-nitrophenyl isothiocyanate [stenutz.eu]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the common challenge of low bioactivity in synthesized thiourea derivatives. The following guides and frequently asked questions (FAQs) are designed to offer practical solutions and deeper insights into the experimental process.
Frequently Asked Questions (FAQs)
Q1: My synthesized thiourea derivative exhibits poor solubility in aqueous media for bioassays. How can I address this?
A1: Poor aqueous solubility is a common issue with aryl thiourea derivatives due to their often lipophilic nature and can lead to compound precipitation and inaccurate bioactivity results.[1] Here are several strategies to address this:
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous assay buffer. It is crucial to keep the final DMSO concentration low (typically <1%) to avoid solvent-induced cytotoxicity.
-
Solubility Enhancers: The use of cyclodextrins can improve the aqueous solubility of your compound by forming inclusion complexes.[1]
-
pH Modification: For thiourea derivatives with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.
-
Structural Modification: In subsequent synthesis iterations, consider incorporating polar or ionizable functional groups to improve aqueous solubility. Adding a fluorine group, for instance, can act as a hydrogen bond acceptor and increase aqueous solubility.[2]
Q2: I am observing inconsistent or non-reproducible results in my bioassays. What are the potential causes?
A2: Inconsistent results can stem from several factors related to compound handling and the assay itself. Consider the following:
-
Incomplete Dissolution: Ensure your compound is fully dissolved in the stock solution. Gentle warming or sonication can aid in complete dissolution.
-
Precipitation During Assay: Visually inspect your assay plates for any signs of compound precipitation, which can occur when the stock solution is diluted into the aqueous assay buffer. Performing a solubility test under the exact assay conditions is recommended.
-
Compound Purity: Impurities from the synthesis can interfere with the bioassay. Confirm the purity of your compound using techniques like HPLC.
Q3: My thiourea derivative shows lower than expected activity against my target enzyme. What structural features should I reconsider?
A3: The bioactivity of thiourea derivatives is highly dependent on their structural features. The thio-amide group is a key pharmacophore, and its activity is modulated by the substituents on the nitrogen atoms. Consider the following structure-activity relationship (SAR) insights:
-
Substituent Effects: The nature of the substituents on the nitrogen atoms significantly influences bioactivity. For instance, in some anticancer thiourea derivatives, the presence of a p-methoxy group on a benzoyl moiety and a p-fluoro group on a phenyl ring enhanced cytotoxic activity due to favorable lipophilic, electronic, and steric properties.[3]
-
Lipophilicity: Increasing the lipophilicity of thiourea derivatives, for example by incorporating an n-heptane aliphatic substituent, has been shown to enhance anticancer activity and improve pharmacokinetic properties.[3]
-
Hydrogen Bonding: The protons on the two nitrogen atoms of the thiourea group act as hydrogen bond donors, while the C=S fragment can act as a hydrogen bond acceptor. These interactions are crucial for binding to biological targets like enzymes.
Q4: Could the observed low bioactivity be an issue with the experimental setup of my bioassay?
A4: Yes, issues with the bioassay design can lead to apparently low bioactivity. Here are some common points to check:
-
Substrate Concentration (for enzyme assays): For competitive inhibitors, using a low substrate concentration (at or below the Km) will maximize the sensitivity of the assay. Conversely, for uncompetitive inhibitors, a high substrate concentration is needed.[4]
-
Assay Interference: The compound itself or the solvent may interfere with the assay. For example, in MTT assays, some compounds can chemically reduce the MTT reagent, leading to false-positive results. Always run appropriate controls, including a vehicle control (solvent without the compound).
-
Cell Line Specificity: The activity of a compound can be highly cell-line dependent. If you are not seeing activity in one cell line, consider testing it in others.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for various thiourea derivatives against different cancer cell lines and bacterial strains, respectively. This data can be used for comparison and to guide the design of new derivatives.
Table 1: Anticancer Activity of Thiourea Derivatives (IC50 Values)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N-Benzoyl-N'-phenylthiourea derivatives | MCF-7 | Varies | - | - |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | Hydroxyurea | 1803 |
| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 | 390 | Hydroxyurea | 2829 |
| 1-(4-hexylbenzoyl)-3-methylthiourea | WiDr | 433 | Hydroxyurea | 1803 |
| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | Hydroxyurea | 5632 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | Doxorubicin | 8.29 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | Doxorubicin | 7.46 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | Doxorubicin | 4.56 |
| Halogenated thiourea (ATX 11, meta-iodo) | HK-1 | 4.7 ± 0.7 | Cisplatin | 8.9 ± 1.9 |
| Thiourea with L-proline incorporation | BGC-823 | 20.9 - 103.6 | - | - |
| Thiourea with L-proline incorporation | A-549 | 19.2 - 112.5 | - | - |
Table 2: Antibacterial Activity of Thiourea Derivatives (MIC Values)
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |
| Thiourea derivative TD4 | Staphylococcus aureus (MRSA) | 2 - 16 |
| Thiourea derivative TD4 | Staphylococcus epidermidis | 2 - 16 |
| Thiourea derivative TD4 | Enterococcus faecalis | 2 - 16 |
| Thiourea derivative 8 | Gram-positive & Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 |
| Thiourea derivative 6 | S. aureus | 5.12 ± 0.05 |
| Thiourea derivative 6 | B. subtilis | 2.29 ± 0.05 |
| Thiourea derivative 6 | P. aeruginosa | 2.48 ± 0.11 |
Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of thiourea derivatives on cancer cell lines.
-
Materials:
-
Synthesized thiourea derivative
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
-
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is used to evaluate the antioxidant potential of thiourea derivatives.
-
Materials:
-
Synthesized thiourea derivative
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol or another suitable solvent
-
96-well plates
-
Microplate reader
-
Ascorbic acid (as a positive control)
-
-
Procedure:
-
Sample Preparation: Prepare serial dilutions of the thiourea derivative and ascorbic acid in the chosen solvent.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
DPPH Addition: Add the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. Determine the IC50 value.
-
3. General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of thiourea derivatives against a specific enzyme.
-
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Synthesized thiourea derivative (inhibitor)
-
Assay buffer (optimized for the enzyme)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the thiourea derivative in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the thiourea derivative to the wells of a 96-well plate. Include a control with no inhibitor. Incubate for a specific time to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting low bioactivity in synthesized thiourea derivatives.
Caption: Key structure-activity relationships for thiourea derivatives influencing bioactivity.
References
Technical Support Center: Purification of 1-(3-Nitrophenyl)-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-(3-Nitrophenyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially for removing minor impurities. Column chromatography is employed when recrystallization fails to provide the desired purity or when dealing with complex impurity profiles.
Q2: What are the likely impurities in my crude this compound sample?
The impurities in your crude product will largely depend on the synthetic route used. Common synthesis involves the reaction of 3-nitroaniline with a thiocyanate source. Potential impurities include:
-
Unreacted Starting Materials: 3-nitroaniline and the thiocyanate precursor.
-
Symmetrically Substituted Thiourea: 1,3-bis(3-nitrophenyl)thiourea can form as a byproduct.
-
Urea Analogs: If the isothiocyanate used was impure, the corresponding urea derivative may be present.
Q3: How can I monitor the purity of my this compound during the purification process?
Thin-layer chromatography (TLC) is an effective technique for monitoring the purification. A common solvent system for aryl thioureas is a mixture of chloroform and ethyl acetate, for example, in a 7:3 ratio. By spotting the crude mixture, the fractions from purification, and a pure standard (if available), you can track the separation of the desired product from impurities. The spots can be visualized under UV light or by exposure to iodine vapors.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Yellow to brown coloration of the crude product | Presence of colored impurities or degradation products. | Attempt recrystallization from ethanol. If the color persists, a small amount of activated charcoal can be used during the hot dissolution step. For stubborn coloration, column chromatography may be necessary. |
| Product "oils out" during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | Try a different solvent or a mixed solvent system (e.g., ethanol/water). Ensure a slow cooling rate. Scratching the inside of the flask with a glass rod at the air-solvent interface can help induce crystallization. |
| Low recovery after recrystallization | Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration. | Concentrate the mother liquor and cool again to recover more product. For future attempts, use the minimum amount of hot solvent required for dissolution. Ensure the funnel is pre-heated if performing a hot filtration. |
| No crystals form upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product and try cooling again. Seeding the solution with a small crystal of the pure product can also initiate crystallization. |
| TLC shows co-eluting impurities after column chromatography | The solvent system used for chromatography does not provide adequate separation. | Experiment with different solvent systems for TLC to find one that gives better separation. A gradient elution on the column might be necessary, starting with a less polar solvent and gradually increasing the polarity. |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is based on a documented procedure for the recrystallization of N-(3-nitrophenyl)-thiourea.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the solution to cool slowly to room temperature. Lemon-yellow, needle-like crystals should form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals. The expected melting point is in the range of 157-158°C.
Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., a mixture of chloroform and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane or a mixture with low polarity).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. Start with a lower polarity and gradually increase it if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for the recrystallization of this compound.
Preventing degradation of 1-(3-Nitrophenyl)-2-thiourea during bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-(3-Nitrophenyl)-2-thiourea during bioassays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: Inconsistent or lower-than-expected bioactivity.
-
Possible Cause: Degradation of the compound in the stock solution or assay medium.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid using previously frozen stock solutions if stability is not confirmed.
-
Optimize Solvent: Dissolve the compound in a minimal amount of an appropriate inert solvent like DMSO before diluting it in the aqueous assay buffer.
-
Control pH: The stability of thiourea compounds can be pH-dependent. Maintain a consistent and appropriate pH for your assay buffer, preferably slightly acidic, as acidification has been shown to preserve nitroaromatic compounds.
-
Protect from Light: Store stock solutions and conduct experiments with protection from light, as nitrophenyl compounds can be light-sensitive. Use amber vials and cover plates during incubation.
-
Issue 2: Visible precipitate or color change in the assay medium.
-
Possible Cause: Poor solubility or chemical reaction with media components.
-
Solution:
-
Assess Solubility: Determine the solubility of this compound in your specific assay buffer. Do not exceed the solubility limit.
-
Check for Interactions: Some components in complex cell culture media can react with the thiourea moiety. If possible, simplify the buffer for the duration of the compound treatment.
-
Use of Antioxidants: The nitro group can make the compound susceptible to oxidation. Consider the addition of a mild antioxidant, such as N-acetylcysteine, to the assay medium to mitigate oxidative degradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors include pH of the solution, exposure to light, elevated temperatures, and the presence of oxidizing agents in the bioassay medium. Thiourea derivatives can also be susceptible to hydrolysis.
Q2: How should I store the solid compound and its stock solutions?
A2: Solid this compound should be stored in a cool, dark, and dry place. Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C is acceptable if the solution is protected from light.
Q3: Can I use pre-made solutions of this compound that have been stored for an extended period?
A3: It is highly recommended to use freshly prepared solutions for each experiment to ensure the highest purity and concentration of the active compound. If stored solutions must be used, their integrity should be verified by an analytical method like HPLC.
Q4: Are there any known incompatible reagents or assay conditions for this compound?
A4: Avoid strongly basic or acidic conditions, as they can catalyze the hydrolysis of the thiourea group. Also, be cautious of media containing high levels of reactive oxygen species or metal ions that can catalyze oxidation.
Q5: What is a simple way to check for compound degradation?
A5: A simple method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). By analyzing samples of your compound in the assay buffer at different time points, you can quantify the amount of parent compound remaining and detect the appearance of degradation products.
Data on Compound Stability
The following table provides hypothetical stability data for this compound under various conditions to illustrate the impact of environmental factors.
| Condition | Incubation Time (hours) | % Compound Remaining (Hypothetical) |
| pH 5.0, 37°C, Dark | 24 | 95% |
| pH 7.4, 37°C, Dark | 24 | 80% |
| pH 8.5, 37°C, Dark | 24 | 65% |
| pH 7.4, 37°C, Ambient Light | 24 | 50% |
| pH 7.4, 37°C, Dark, + Antioxidant | 24 | 92% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Assay Buffer
This protocol outlines a method to determine the stability of the compound in your specific experimental conditions.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your bioassay buffer (e.g., PBS or cell culture medium) and adjust to the desired pH.
-
-
Incubation:
-
Dilute the stock solution in the assay buffer to the final working concentration.
-
Incubate the solution under the same conditions as your bioassay (e.g., 37°C, 5% CO2).
-
Protect one set of samples from light to assess photodegradation.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
The HPLC method should be able to separate the parent compound from potential degradants. A C18 reverse-phase column with a gradient of water and acetonitrile is a common starting point. Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.
-
Protocol 2: General Procedure for Stabilization with an Antioxidant
-
Select an Antioxidant: Choose a biocompatible antioxidant that does not interfere with your assay, such as N-acetylcysteine (NAC) or ascorbic acid.
-
Determine Working Concentration: The effective concentration of the antioxidant should be determined empirically, starting with a low concentration (e.g., 100 µM NAC).
-
Preparation: Add the antioxidant to the assay buffer before adding this compound.
-
Validation: Perform the stability assessment protocol (Protocol 1) with and without the antioxidant to confirm its stabilizing effect.
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing compound stability in bioassays.
References
Technical Support Center: Challenges in Scaling Up 1-(3-Nitrophenyl)-2-thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-(3-Nitrophenyl)-2-thiourea. This resource offers detailed experimental protocols, troubleshooting for common scale-up challenges, and answers to frequently asked questions.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yields in this synthesis are often attributed to the inherent properties of the starting materials and reaction conditions. The primary factors include:
-
Poor Nucleophilicity of 3-Nitroaniline: The electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring significantly reduces the nucleophilicity of the amine group in 3-nitroaniline. This makes the initial nucleophilic attack on the thiocarbonyl source less efficient.
-
Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, especially given the reduced reactivity of 3-nitroaniline. However, excessively high temperatures can lead to degradation of reactants and products, as well as the formation of side products.
-
Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and intermediates, and for facilitating the reaction kinetics. A solvent that does not adequately dissolve the starting materials can lead to a heterogeneous reaction mixture and poor conversion rates.
-
Side Reactions and Impurity Formation: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q2: I am observing the formation of significant impurities. What are the likely side products in this synthesis?
A2: Common impurities in the synthesis of this compound include:
-
Unreacted 3-Nitroaniline: Due to its low reactivity, incomplete conversion is a common issue, leaving residual 3-nitroaniline in the crude product.
-
Symmetrical N,N'-bis(3-nitrophenyl)thiourea: This can form if the isothiocyanate intermediate reacts with another molecule of 3-nitroaniline.
-
Decomposition Products: At elevated temperatures, thiourea derivatives can be unstable and may decompose. The specific decomposition products can vary depending on the reaction conditions.
Q3: How can I effectively monitor the progress of the reaction to optimize the reaction time?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (3-nitroaniline), the product (this compound), and any major impurities. By spotting the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product, allowing you to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
Q4: What are the best practices for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol has been reported as an effective solvent for the recrystallization of N-(3-nitrophenyl)-thiourea, yielding lemon-yellow needles.[1] The purification process can be monitored by checking the melting point of the recrystallized product and by analytical techniques such as HPLC to confirm the removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 3-nitroaniline?
A1: The synthesis of this compound from 3-nitroaniline typically proceeds through the formation of an isothiocyanate intermediate. The general mechanism involves the following steps:
-
Formation of a dithiocarbamate salt: 3-nitroaniline reacts with a source of thiocarbonyl, such as carbon disulfide in the presence of a base, to form a dithiocarbamate salt.
-
Formation of the isothiocyanate: The dithiocarbamate intermediate can then be converted to 3-nitrophenyl isothiocyanate.
-
Reaction with an amine source: The isothiocyanate then reacts with an amine source (in the case of forming the parent thiourea, this is typically ammonia or an ammonium salt) to yield this compound.
Alternatively, a more direct approach involves the reaction of 3-nitroaniline with a thiocyanating agent.
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes, several safety precautions should be observed:
-
3-Nitroaniline: Is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a suspected mutagen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon Disulfide (if used): Is highly flammable and toxic. It should be handled with extreme care in a fume hood, away from any ignition sources.
-
Ammonium Thiocyanate (if used): Can release toxic gases upon heating or in contact with acids. Handle with appropriate care and ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Data Presentation
The following tables summarize the key experimental parameters and their impact on the synthesis of thiourea derivatives. While specific quantitative data for this compound is limited in the literature, the following provides a general guide based on similar syntheses.
Table 1: Effect of Solvent on Thiourea Synthesis Yield
| Solvent | Dielectric Constant (ε) | General Effect on Thiourea Synthesis | Reference |
| Water | 80.1 | Can be effective for some "on-water" syntheses, but solubility of organic reactants can be a limitation. | [2] |
| Ethanol | 24.5 | A common solvent for recrystallization and can be used as a reaction solvent. | [1] |
| Methanol | 32.7 | Often used in thiocyanate-based syntheses. | [3] |
| Acetonitrile | 37.5 | A polar aprotic solvent that can be effective for promoting the reaction. | [4] |
| Dichloromethane (DCM) | 9.1 | A common aprotic solvent for thiourea synthesis from isothiocyanates. | [5] |
| N,N-Dimethylformamide (DMF) | 36.7 | A polar aprotic solvent that can facilitate reactions with poorly soluble starting materials. | [6] |
Table 2: Effect of Temperature on Thiourea Synthesis
| Temperature Range (°C) | General Observations | Potential Issues |
| Room Temperature (20-25) | May be sufficient for highly reactive amines and isothiocyanates. | Likely too low for the reaction with the poorly nucleophilic 3-nitroaniline. |
| 40-60 | Moderate temperatures can increase the reaction rate without significant side product formation. | May still result in incomplete conversion with 3-nitroaniline. |
| 80-100 | Often required to drive the reaction to completion, especially with less reactive amines. | Increased risk of side reactions and decomposition of the product. |
| >100 | Generally not recommended due to the high risk of decomposition and byproduct formation. | Significant yield loss and purification challenges. |
Experimental Protocols
Protocol 1: Synthesis of N-(3-Nitrophenyl)-thiourea from 3-Nitroaniline and Carbon Disulfide
This protocol is adapted from a patented procedure for the synthesis of N-(3-nitrophenyl)-thiourea.[1]
Materials:
-
3-nitroaniline (27.6 parts by weight, 0.2 mol)
-
Carbon disulfide (15.2 parts by weight, 0.2 mol)
-
Caustic soda (8 parts by weight, 0.2 mol)
-
Water (80 parts by volume)
-
Chloroacetic acid (18.8 parts by weight, 0.2 mol)
-
25% Ammonia solution (15 parts by weight)
-
20% Sodium hydroxide solution (40 parts by weight)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare a solution of sodium N-(3-nitrophenyl)-dithiocarbamate by reacting 3-nitroaniline, carbon disulfide, and caustic soda in water.
-
To this solution, add a solution of chloroacetic acid in water dropwise. The temperature will rise to about 40°C.
-
Stir the reaction mixture for one hour and then filter.
-
Heat the filtrate for a short time with the 25% ammonia solution and 20% sodium hydroxide solution.
-
The N-(3-nitrophenyl)-thiourea will crystallize out.
-
Collect the product by filtration.
-
Recrystallize the crude product from ethanol to obtain lemon-yellow needles.
Expected Yield: Good yield.[1] Melting Point: 157-158 °C.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 2. Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1107284A - Process for the preparation of aniline derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Thiourea Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: Why do I see broad peaks for the N-H protons in my thiourea compound's ¹H NMR spectrum?
A1: Broadening of N-H proton signals in thiourea compounds is a common observation and can be attributed to several factors:
-
Restricted C-N Bond Rotation: The carbon-nitrogen bond in thiourea has a partial double bond character, which restricts free rotation. At room temperature, the rate of rotation might be on the NMR timescale, leading to the coalescence of signals for protons in different environments (e.g., cis and trans to the sulfur atom), resulting in broad peaks.[1][2]
-
Chemical Exchange: The N-H protons are acidic and can undergo chemical exchange with other labile protons in the sample, such as traces of water or acidic impurities. This exchange process can significantly broaden the N-H signals.[3][4]
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to efficient relaxation of adjacent protons, causing their signals to broaden.
-
Sample Concentration: High sample concentrations can promote intermolecular hydrogen bonding and increase the viscosity of the solution, both of which can contribute to peak broadening.[5]
Q2: I am observing more N-H signals than expected. What could be the cause?
A2: The presence of extra N-H signals can arise from a few phenomena:
-
Slow C-N Bond Rotation: At lower temperatures, the rotation around the C-N bond can become slow enough on the NMR timescale to resolve distinct signals for protons in magnetically non-equivalent environments (e.g., protons on the same nitrogen atom being cis or trans to the thiocarbonyl group).[1]
-
Tautomerism: Thiourea and its derivatives can exist in equilibrium between the thione (amide) and thioenol (imidol) tautomeric forms. If both tautomers are present in significant concentrations, you will observe separate sets of signals for each.[6][7]
-
Presence of Rotamers or Conformers: In more complex thiourea derivatives, different stable conformations (rotamers) may exist in solution, each giving rise to its own set of NMR signals.
Q3: My ¹H NMR spectrum shows unexpected sharp singlets. What are they likely to be?
A3: Sharp, unexpected singlets in a ¹H NMR spectrum are often due to impurities. Common culprits include:
-
Residual Solvents: Solvents used during synthesis or purification, such as ethyl acetate, acetone, or dichloromethane, are frequently observed.[5]
-
Water: A peak from residual water in the deuterated solvent is very common. Its chemical shift is solvent-dependent.
-
Starting Materials: Unreacted starting materials from the synthesis of the thiourea compound.
-
Decomposition Products: Thiourea compounds can be susceptible to degradation. For example, hydrolysis can lead to the formation of the corresponding urea, or oxidation can produce species like thiourea dioxide.[8]
Troubleshooting Guides
Issue 1: Broad and Poorly Resolved N-H Peaks
If the N-H signals in your ¹H NMR spectrum are broad and difficult to interpret, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for broad N-H peaks.
-
Variable Temperature (VT) NMR:
-
Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the sample temperature in increments of 10-20°C and acquire a spectrum at each temperature.
-
Observe changes in the linewidth and chemical shift of the N-H protons. Sharpening of the peaks at higher temperatures is indicative of overcoming a rotational barrier or increasing the rate of chemical exchange.[1]
-
-
D₂O Exchange:
Issue 2: Unexpected Peaks in the Spectrum
If your spectrum contains peaks that do not correspond to your target thiourea compound, follow this guide to identify their source.
Caption: Troubleshooting workflow for unexpected peaks.
The following table lists the approximate ¹H NMR chemical shifts of common laboratory solvents and impurities. Note that shifts can vary slightly depending on the deuterated solvent used.
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | ~2.17 | Singlet |
| Dichloromethane | ~5.30 | Singlet |
| Ethyl Acetate | ~1.25, ~2.04, ~4.12 | Triplet, Singlet, Quartet |
| Water | 1.0 - 5.0 (Varies with solvent) | Singlet |
| DMSO (residual) | ~2.50 | Singlet |
| Chloroform (residual) | ~7.26 | Singlet |
-
Analysis of Potential Decomposition Products:
-
Consider the reaction conditions and the stability of your thiourea compound.
-
Common decomposition pathways include hydrolysis to the corresponding urea or oxidation to thiourea dioxide.[8]
-
If available, obtain standard NMR spectra of these potential byproducts for comparison. For example, the reaction of thiourea with hydrogen peroxide can form thiourea dioxide, which can be identified by its distinct ¹³C NMR signal.[8]
-
-
Sample Repurification:
-
If impurities or starting materials are suspected, re-purify your compound using an appropriate technique (e.g., recrystallization, column chromatography).
-
Ensure all glassware is scrupulously clean and dry to avoid contamination.
-
Thoroughly dry the purified sample under high vacuum to remove residual solvents.[5]
-
Acquire a new NMR spectrum of the purified material.
-
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. p2infohouse.org [p2infohouse.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Addressing inconsistent results in 1-(3-Nitrophenyl)-2-thiourea experiments
Technical Support Center: 1-(3-Nitrophenyl)-2-thiourea Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during experiments with this compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound featuring a thiourea group attached to a nitrophenyl ring.[1] Thiourea derivatives are known for a wide range of biological activities and are used in various fields, including medicinal chemistry and materials science.[2][3][4] They are investigated for potential antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][5] The nitrophenyl group, being electron-withdrawing, can enhance the compound's reactivity and hydrogen-bonding capabilities, making it a subject of interest in drug design and as a chemical sensor.[6]
Q2: What are the primary causes of inconsistent results in experiments involving this compound?
A2: Inconsistent results can stem from several factors:
-
Purity of the Compound: The synthesis of thioureas can result in side products or unreacted starting materials, which can interfere with experiments.[7] The quality and purity of the synthesized compound are crucial for reproducible results.[8]
-
Solubility Issues: Thiourea derivatives can have limited solubility in aqueous solutions, leading to inaccuracies in concentration and variable biological effects.[1]
-
Compound Stability: The stability of the compound under specific experimental conditions (e.g., pH, temperature, light exposure) can affect its activity.
-
Variability in Experimental Protocol: Minor differences in experimental setup, such as incubation times, temperature, and reagent concentrations, can lead to significant variations in outcomes.[9]
-
Detection Method Interference: The compound itself might interfere with the analytical method used. For example, some thiourea compounds have been reported to cause errors in ICP-OES measurements.[10]
Q3: How can I ensure the quality and purity of my synthesized this compound?
A3: To ensure high purity, it is essential to:
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) to track the reaction's progress and determine its completion.[7][11]
-
Purify the crude product: Employ purification methods such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.[11]
-
Characterize the final product: Use analytical techniques like NMR (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound. Melting point analysis is also a key indicator of purity.[8]
Q4: My synthesis of this compound resulted in a low yield. What could be the cause?
A4: Low yields in thiourea synthesis can be due to several reasons.[11] If you are reacting an isothiocyanate with an amine, potential causes include the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[11][12] For instance, nitroanilines are known to be poor nucleophiles.[12] To troubleshoot, you can try using freshly prepared reagents, adjusting the reaction temperature, or employing a catalyst.[7][11]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you might encounter during your experiments.
Issue 1: High Variability in Biological Assay Results (e.g., IC50 values)
High variability in results, such as inconsistent IC50 values for enzyme inhibition, is a common challenge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Compound Concentration | Due to poor solubility, ensure the compound is fully dissolved. Use a small amount of a co-solvent like DMSO and vortex thoroughly. Prepare fresh stock solutions for each experiment. |
| Compound Degradation | Prepare working solutions immediately before use. Protect solutions from light and store them at the recommended temperature. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Culture/Enzyme Variability | Ensure consistent cell passage numbers and confluency. Use the same batch of enzyme and reagents for a set of comparative experiments. |
| Assay-Specific Conditions | Strictly control incubation times, temperature, and pH. Run appropriate controls (positive, negative, vehicle) in every experiment. |
Example of Inconsistent Data:
The following table illustrates hypothetical inconsistent IC50 values for a urease inhibition assay, highlighting the problem.
| Experiment Batch | IC50 (µM) of this compound | Positive Control (Thiourea) IC50 (µM) |
| Batch 1 | 25.4 | 22.1 |
| Batch 2 | 48.2 | 21.8 |
| Batch 3 | 15.8 | 22.5 |
| Batch 4 | 33.1 | 22.3 |
Note: Data is illustrative and not from a specific publication.
Troubleshooting Flowchart for Inconsistent Biological Data
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing N,N'-disubstituted thioureas.[11]
Materials:
-
3-Nitroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Acetone
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-nitroaniline in acetone.
-
In a separate beaker, prepare a solution of ammonium thiocyanate in acetone.
-
Slowly add the ammonium thiocyanate solution to the 3-nitroaniline solution while stirring.
-
Add concentrated hydrochloric acid dropwise to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.[11]
-
Dry the purified product under vacuum and characterize it using appropriate analytical methods (NMR, FT-IR, Mass Spec, Melting Point).
Protocol 2: Urease Inhibition Assay
This is a general protocol for assessing the inhibitory effect of the compound on the urease enzyme.[13][14]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite and sodium hydroxide)
-
This compound (test compound)
-
Thiourea (positive control)
-
96-well microplate and reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO. Make serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of the test compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate again at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Workflows
General Workflow for Thiourea Synthesis and Evaluation
The following diagram outlines the typical workflow from synthesis to biological evaluation of thiourea derivatives.
Caption: General experimental workflow for thiourea synthesis and evaluation.
Hypothetical Signaling Pathway Inhibition
Thiourea derivatives are known to inhibit various enzymes, such as urease, which is crucial for the survival of certain pathogens.[14] The diagram below illustrates a simplified representation of this inhibitory action.
Caption: Simplified diagram of urease inhibition by a thiourea derivative.
References
- 1. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-(3-Nitrophenyl)-2-thiourea and 1-(4-Nitrophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two isomeric nitrophenylthiourea compounds: 1-(3-Nitrophenyl)-2-thiourea and 1-(4-Nitrophenyl)-2-thiourea. The position of the nitro group on the phenyl ring can significantly influence the pharmacological profile of these molecules. This document summarizes the available quantitative data on their anticancer, antimicrobial, and enzyme inhibitory activities, along with the experimental protocols used in these assessments.
Summary of Bioactivities
The bioactivity of nitrophenylthiourea derivatives is a subject of ongoing research, with studies indicating their potential as therapeutic agents. The electronic and steric effects of the nitro group, depending on its position (meta vs. para), can alter the molecule's interaction with biological targets, leading to differences in efficacy and spectrum of activity.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the two compounds. It is important to note that direct comparative studies are limited, and data is often from research on derivatives of the parent compounds.
| Compound | Bioactivity | Assay | Cell Line/Organism | Result |
| This compound Derivative (1-nicotinoyl-3-(m-nitrophenyl)-thiourea) | Anti-inflammatory | Carrageenan-induced paw edema in rats | Rattus norvegicus | 33.2% edema reduction at 50 mg/kg |
| Acute Toxicity | LD50 determination in mice | Mus musculus | LD50 > 1500 mg/kg (p.o.) | |
| 1-(4-Nitrophenyl)-2-thiourea | Anticancer | Not specified | Various cancer cell lines | Reported to possess anticancer activity |
| Enzyme Inhibition | Not specified | Not specified | Reported to inhibit certain enzymes |
Note: Data for the this compound derivative is for a structurally related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea. Direct quantitative bioactivity data for the parent this compound was not available in the reviewed literature. Similarly, specific IC50 values for the anticancer and enzyme inhibitory activities of 1-(4-Nitrophenyl)-2-thiourea were not detailed in the available resources.
Detailed Experimental Protocols
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is based on the methodology described for the derivative of this compound.
-
Animal Model: Male Wistar rats weighing 150-200g are used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Test Compound Administration: The test compound (e.g., 1-nicotinoyl-3-(m-nitrophenyl)-thiourea) is administered orally at a dose of 50 mg/kg, 30 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group (vehicle-treated).
Acute Toxicity Study (LD50 Determination)
This protocol outlines the general procedure for determining the median lethal dose (LD50).
-
Animal Model: Swiss albino mice of either sex weighing 20-25g are used.
-
Dosage: The test compound is administered orally to different groups of mice at various dose levels.
-
Observation: The animals are observed for 24 hours for any signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, representing the dose at which 50% of the animals die.
Visualizing Experimental Workflow and Logical Relationships
To better understand the experimental processes and the logical flow of bioactivity assessment, the following diagrams are provided.
Caption: General workflow for the synthesis, characterization, and bioactivity screening of nitrophenylthiourea isomers.
Caption: Logical relationship illustrating how the position of the nitro group influences bioactivity.
Concluding Remarks
The available data suggests that both this compound and 1-(4-Nitrophenyl)-2-thiourea are of interest in the field of medicinal chemistry. However, a comprehensive, direct comparison of their bioactivities is currently lacking in the scientific literature. The position of the nitro group is expected to modulate the electron density of the thiourea moiety and the overall molecular conformation, which in turn would affect interactions with biological targets. Further research involving parallel testing of both isomers under identical experimental conditions is necessary to elucidate the precise impact of the nitro group's position on the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds. Such studies would provide valuable structure-activity relationship (SAR) data to guide the design of more potent and selective thiourea-based therapeutic agents.
Unveiling the Potency of 1-(3-Nitrophenyl)-2-thiourea as a Urease Inhibitor: A Comparative Analysis
In the landscape of enzyme inhibition, the quest for potent and specific molecules is paramount for advancing therapeutic and agricultural applications. This guide provides a comprehensive comparison of the efficacy of 1-(3-Nitrophenyl)-2-thiourea and related derivatives as urease inhibitors, benchmarked against established standard inhibitors. Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to nitrogen loss from urea-based fertilizers in agriculture. The inhibition of this enzyme is, therefore, a key strategy for addressing these challenges.
Quantitative Efficacy of Urease Inhibitors
The inhibitory potential of various thiourea derivatives against urease has been evaluated, with several compounds demonstrating significant efficacy. Notably, nitro-substituted arylthioureas have shown promising results. For instance, a nitro-substituted arylthiourea derivative, LaSMMed 124, exhibited a half-maximal inhibitory concentration (IC50) of 0.464 mM, surpassing the standard inhibitor thiourea (IC50 = 0.504 mM)[1][2]. This suggests that the nitro functional group contributes favorably to the inhibitory activity.
Other substituted thiourea derivatives have displayed even greater potency. For example, the N-monosubstituted thiourea, compound b19, demonstrated an exceptionally low IC50 value of 0.16 µM against extracted urease, making it significantly more potent than the clinically used drug acetohydroxamic acid (AHA)[3]. The diverse range of IC50 values observed across different thiourea derivatives highlights the importance of the substituent groups and their positions on the phenyl ring in determining the inhibitory efficacy.
For a clear comparison, the following table summarizes the IC50 values of this compound (represented by its close analog, a nitro-substituted arylthiourea), other potent thiourea derivatives, and standard urease inhibitors.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference Standard(s) |
| Nitro-substituted Arylthiourea (analog of this compound) | Urease | 464 | Thiourea (504 µM) |
| N-monoarylacetothiourea (b19) | Urease | 0.16 | Acetohydroxamic Acid (AHA) |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Urease | Data not specified | - |
| Various N,N'-disubstituted thioureas | Urease | 5.53 - 91.50 | Thiourea (21.00 µM) |
| Tryptamine-derived thioureas | Urease | 11.4 - 24.2 | Thiourea (21.2 µM) |
| Thiourea (Standard) | Urease | 21.0 - 22.8 | - |
| Acetohydroxamic Acid (AHA) (Standard) | Urease | 27.0 - 42.0 | - |
The Urease Inhibition Signaling Pathway
Urease catalyzes the hydrolysis of urea into ammonia and carbamate, which spontaneously decomposes to form a second molecule of ammonia and carbonic acid. This reaction leads to a significant increase in local pH. Inhibitors of urease act by binding to the active site of the enzyme, thereby preventing the substrate (urea) from accessing it. The active site of urease contains a di-nickel center which is crucial for its catalytic activity. Thiourea and its derivatives are thought to interact with these nickel ions, disrupting the enzyme's function.
Caption: Mechanism of urease inhibition by this compound.
Experimental Protocols for Efficacy Determination
The efficacy of urease inhibitors is primarily determined using an in vitro enzyme inhibition assay. A widely accepted and robust method is the Berthelot (or indophenol) method, which quantifies the amount of ammonia produced from the enzymatic breakdown of urea[4].
In Vitro Urease Inhibition Assay (Berthelot Method)
1. Principle: This colorimetric assay is based on the reaction of ammonia with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside. This reaction produces a blue-green indophenol compound, and its absorbance is measured spectrophotometrically at a wavelength between 625 and 670 nm. The intensity of the color is directly proportional to the concentration of ammonia, which in turn reflects the urease activity.
2. Materials and Reagents:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea substrate solution
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea or Acetohydroxamic Acid)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate
-
Microplate reader
3. Procedure:
- Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor.
- Reaction Mixture: In a 96-well plate, add the following to each well:
- Phosphate buffer
- Urease enzyme solution
- Test compound or standard inhibitor solution (or solvent for the control)
- Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: Add the urea substrate solution to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
- Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.
- Final Incubation: Incubate the plate for a further period (e.g., 30 minutes) at 37°C for the color to develop completely.
- Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
4. Data Analysis: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Conclusion
The available evidence strongly suggests that this compound and its structural analogs are potent inhibitors of the urease enzyme. The presence of the nitro group on the phenyl ring appears to enhance the inhibitory activity when compared to the unsubstituted thiourea. Furthermore, the broader class of thiourea derivatives has yielded compounds with exceptionally high potency, significantly surpassing that of standard inhibitors like acetohydroxamic acid. This positions substituted thioureas as a promising scaffold for the design of novel and effective urease inhibitors for applications in medicine and agriculture. The standardized in vitro assay protocols provide a reliable framework for the continued exploration and optimization of these compounds.
References
Structure-Activity Relationship of Nitrophenyl Thioureas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of nitrophenyl thiourea derivatives, focusing on their structure-activity relationships (SAR). The information presented is curated from various scientific studies and is intended to aid in the rational design and development of new therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways.
Anticancer Activity
Nitrophenyl thiourea derivatives have demonstrated significant potential as anticancer agents across a range of cancer cell lines. The cytotoxic effects are largely attributed to the induction of apoptosis, a form of programmed cell death.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various nitrophenyl thiourea derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-chloro-3-nitrophenyl)-3-(2-methylprop-2-en-1-yl)thiourea | MT-4 (Leukemia) | ≤ 10 | - | - |
| 1-(4-chloro-3-nitrophenyl)-3-(aryl)thioureas | Hematological Tumors | ≤ 10 | - | - |
| 1-(4-Nitrophenyl)-3-arylthiourea derivatives | SW620 (Colon Cancer) | 1.5 - 9.4 | Cisplatin | - |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | MOLT-4 (Leukemia) | < 0.01 - 0.02 | - | - |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | SW-620 (Colon Cancer) | < 0.01 - 0.02 | - | - |
| N1,N3-disubstituted-thiosemicarbazone | HCT116 (Colon Cancer) | 1.11 | Doxorubicin | 8.29 |
| N1,N3-disubstituted-thiosemicarbazone | HepG2 (Liver Cancer) | 1.74 | Doxorubicin | 7.46 |
| N1,N3-disubstituted-thiosemicarbazone | MCF-7 (Breast Cancer) | 7.0 | Doxorubicin | 4.56 |
Experimental Protocols: Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the nitrophenyl thiourea derivatives and incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours until a purple precipitate is visible.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting viability against compound concentration.[1]
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed immediately by flow cytometry.[2][3]
-
Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mechanism of Anticancer Action: Apoptosis Induction
Several studies suggest that nitrophenyl thiourea derivatives induce apoptosis in cancer cells by modulating the expression of the Bcl-2 family of proteins. Specifically, they have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in cell death.[4][5][6]
Caption: Apoptotic pathway induced by nitrophenyl thioureas.
Antimicrobial Activity
Nitrophenyl thiourea derivatives have also been investigated for their efficacy against a variety of microbial pathogens, including bacteria and fungi. The antimicrobial activity is influenced by the nature and position of substituents on the phenyl ring.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected nitrophenyl thiourea derivatives against various microorganisms. A lower MIC value signifies greater antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Chloro-3-nitrophenylthioureas | Staphylococcus aureus (Standard & Clinical Strains) | 2 - 64 | Ciprofloxacin | - |
| 4-Chloro-3-nitrophenylthioureas with electron-donating alkyl groups | Staphylococcus aureus | 2 - 4 | - | - |
| TD4 (a thiourea derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 | Oxacillin | > 4 |
| TD4 | Vancomycin-intermediate-resistant S. aureus (VISA) | 4 | - | - |
| TD4 | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | - | - |
| TD4 | Enterococcus faecalis | 4 | - | - |
Experimental Protocols: Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Two-fold serial dilutions of the nitrophenyl thiourea derivatives are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity (growth).
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for nitrophenyl thioureas is still under investigation. However, some studies suggest that these compounds may disrupt the integrity of the bacterial cell wall.[10][11] This disruption can lead to the leakage of intracellular components and ultimately, cell death. The presence of the nitro group, an electron-withdrawing group, is thought to play a role in the metabolic activation of these compounds by microorganisms, which is crucial for their antimicrobial effect.[12]
Caption: Proposed antimicrobial mechanism of nitrophenyl thioureas.
Enzyme Inhibitory Activity
Nitrophenyl thiourea derivatives have been identified as potent inhibitors of several enzymes, including urease, carbonic anhydrase, and tyrosinase. This inhibitory activity opens avenues for their application in treating various diseases.
Quantitative Data: Enzyme Inhibition
The table below showcases the IC50 values of nitrophenyl thiourea derivatives against different enzymes.
| Compound/Derivative | Enzyme | IC50 | Reference Compound | IC50 |
| LaSMMed 124 (nitro-substituted arylthiourea) | Urease | 0.464 mM | Thiourea | 0.504 mM |
| 4-Sulfamoylphenylthiourea derivatives | Carbonic Anhydrase II | 6 - 185 nM | - | - |
| 4-Sulfamoylphenylthiourea derivatives | Carbonic Anhydrase XII | 1.5 - 144 nM | - | - |
| 4-Nitrophenylpiperazine derivative (4l) | Tyrosinase | 72.55 µM | - | - |
Experimental Protocols: Enzyme Inhibition Assays
1. Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the ammonia produced from the urease-catalyzed hydrolysis of urea.[1][13]
-
Reaction Mixture: A reaction mixture containing jack bean urease, urea solution, and the test compound (dissolved in a suitable solvent like DMSO) is prepared in a 96-well plate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Color Development: Phenol and alkaline hypochlorite reagents are added to the wells. The ammonia produced reacts to form a colored indophenol complex.
-
Absorbance Measurement: The absorbance is measured spectrophotometrically at 625-670 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test wells to that of a control well without the inhibitor. The IC50 value is then determined.
2. Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase is typically assessed by monitoring the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate.[14][15]
-
Assay Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically.
-
Procedure: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 7.4). The enzyme is pre-incubated with the inhibitor, and the reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
-
Measurement: The rate of formation of 4-nitrophenolate is monitored by measuring the increase in absorbance at 400 nm.
-
Data Analysis: Inhibition constants (Ki) and IC50 values are determined from dose-response curves.
3. Tyrosinase Inhibition Assay
The inhibitory effect on tyrosinase is determined by measuring the rate of L-DOPA oxidation.[16][17]
-
Reaction Mixture: The assay mixture contains L-DOPA as the substrate, mushroom tyrosinase, and the test inhibitor in a phosphate buffer (pH 6.8).
-
Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined. IC50 values are calculated from the plot of percentage inhibition versus inhibitor concentration.
Structure-Activity Relationship Insights
The biological activity of nitrophenyl thiourea derivatives is significantly influenced by the electronic and steric properties of the substituents on the phenyl ring.
-
Anticancer Activity: The presence of electron-withdrawing groups, such as nitro and halogen groups, on the terminal phenyl rings generally enhances the antiproliferative properties.[18]
-
Antimicrobial Activity: For antistaphylococcal activity, derivatives with electron-donating alkyl groups on the phenyl ring have shown promising results.[19]
-
Urease Inhibition: The presence of a nitro group on the aryl ring of arylthioureas has been shown to enhance urease inhibitory activity.[20]
Caption: SAR of nitrophenyl thioureas.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mpinat.mpg.de [mpinat.mpg.de]
- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition [mdpi.com]
- 17. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unica.it [iris.unica.it]
- 20. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy: A Comparative Analysis of SHetA2 and Paclitaxel
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo anticancer effects of the investigational thiourea derivative SHetA2 and the established chemotherapeutic agent, paclitaxel. The data presented is compiled from preclinical xenograft models, offering insights into their relative efficacy and mechanisms of action.
The novel sulfur heteroarotinoid SHetA2 has demonstrated promising anticancer activity in preclinical studies. This document summarizes its performance against paclitaxel, a widely used mitotic inhibitor, with a focus on quantitative data from in vivo cancer models.
Comparative Efficacy in Xenograft Models
The following table summarizes the in vivo anticancer effects of SHetA2 and paclitaxel in head-to-head and independent xenograft studies. It is important to note that direct comparison is most relevant when compounds are evaluated within the same experimental model and conditions.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Observations |
| SHetA2 | Cervical Cancer (Ca Ski Xenograft) | Mice | 30 and 60 mg/kg/day, oral gavage for 21 days | Dose-responsive reduction in tumor growth.[1][2] | No reported toxicity.[1][2] Induced mitophagy and caspase-3 cleavage in tumor tissue.[1] |
| SHetA2 | Cervical Cancer (SiHa Xenograft) | Mice | 60 mg/kg/day, oral gavage for 24 days | Significant reduction in tumor growth (p=0.043 vs. control).[3] | Additive effect when combined with palbociclib.[3] No evidence of toxicity.[3] |
| SHetA2 | Endometrial Cancer (Ishikawa Xenograft) | Mice | Not specified in snippets | Greater tumor growth inhibition in combination with paclitaxel than either drug alone.[4] | Synergistic effects observed in vitro.[4] |
| Paclitaxel | Appendiceal Adenocarcinoma (PDX models) | NSG Mice | 25 mg/kg, weekly intraperitoneal injection for 3 weeks, 2 cycles | 71.4% - 98.3% tumor growth reduction.[5] | Lethality observed with 25 mg/kg intravenous administration.[5] |
| Paclitaxel | Breast Cancer (MCF-7 Xenograft) | Mice | Not specified in snippets | Significant inhibition of breast tumor growth.[6] | Increased apoptosis and downregulation of Aurora and cofilin-1 activity in tumor tissues.[6] |
| Paclitaxel | Non-Small Cell Lung Cancer (Various Xenografts) | Nude Mice | 12 and 24 mg/kg/day, intravenous injection for 5 days | Statistically significant tumor growth inhibition.[7] More effective than cisplatin at a comparable toxicity level.[7] | Wider spectrum of anti-tumor activity compared to cisplatin in the tested panel.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for xenograft studies involving SHetA2 and paclitaxel.
SHetA2 Xenograft Protocol (Cervical Cancer Model)
-
Cell Line: Ca Ski human cervical cancer cells.[1]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneous injection of Ca Ski cells into the flank of the mice.
-
Treatment Groups:
-
Treatment Schedule: Daily administration for 21 consecutive days.[1][2]
-
Efficacy Evaluation:
-
Tumor volume measurement at regular intervals using calipers.
-
Tumor weight measurement at the end of the study.[1]
-
-
Pharmacodynamic and Toxicity Assessment:
Paclitaxel Xenograft Protocol (Appendiceal Adenocarcinoma Model)
-
Tumor Model: Patient-derived xenografts (PDX) from mucinous appendiceal adenocarcinoma (e.g., TM00351, PMP-2, PMCA-3).[5]
-
Animal Model: NSG (NOD scid gamma) mice.[5]
-
Tumor Implantation: Orthotopic implantation of tumor tissue.[5]
-
Treatment Groups:
-
Saline control (intraperitoneal injection).
-
Paclitaxel (25 mg/kg, intraperitoneal injection).[5]
-
-
Treatment Schedule: Weekly injections for 3 weeks, followed by a one-week rest period, repeated for a second cycle.[5]
-
Efficacy Evaluation:
-
Toxicity Assessment:
Signaling Pathways and Mechanisms of Action
The anticancer effects of SHetA2 and paclitaxel are mediated by distinct signaling pathways.
SHetA2 Signaling Pathway
SHetA2's mechanism of action is centered on its interaction with Heat Shock Protein 70 (HSP70) family members, particularly mortalin (HSPA9).[8] By disrupting the chaperone function of mortalin, SHetA2 initiates a cascade of events leading to cancer cell death.
-
Disruption of Mortalin-p53 and Mortalin-p66shc Complexes: SHetA2 interferes with the binding of mortalin to the tumor suppressor p53 and the pro-apoptotic protein p66shc.[9] This leads to the reactivation of p53's tumor-suppressive functions and promotes apoptosis.
-
Mitochondrial Dysfunction: Disruption of mortalin's function impairs the import of nuclear-encoded proteins into the mitochondria, leading to mitochondrial swelling, loss of membrane potential, and release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF).[1][9]
-
Induction of Mitophagy: SHetA2 has been shown to induce mitophagy, the selective degradation of mitochondria by autophagy, in cancer cells.[1]
-
Cell Cycle Arrest: SHetA2 can induce G1 cell cycle arrest, in part by reducing the levels of cyclin D1.[8][9]
References
- 1. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug SHetA2 [frontiersin.org]
- 2. Distinct mechanism of cervical cancer cell death caused by the investigational new drug SHetA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Utility and Mechanism of SHetA2 and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHetA2 Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHetA2 interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking of Thiourea Derivatives with Target Enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thiourea derivatives against key enzymatic targets, supported by molecular docking data. The findings highlight the potential of these compounds as inhibitors in various therapeutic areas, including antibacterial and anticancer drug development.
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their ability to form stable complexes with biological macromolecules makes them attractive candidates for drug design. Molecular docking studies are a crucial in-silico tool to predict and analyze the binding affinities and interactions of these derivatives with their target enzymes, providing valuable insights for further optimization.[2]
Comparative Docking Performance of Thiourea Derivatives
The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding energies and docking scores of different thiourea derivatives against a range of enzymatic targets. Lower binding energy and docking score values typically indicate a more favorable and stable interaction between the ligand and the enzyme.
Antibacterial Targets: DNA Gyrase Subunit B
This table presents a comparison of 1-allyl-3-benzoylthiourea derivatives against the DNA gyrase subunit B of Escherichia coli, a key enzyme in bacterial DNA replication.[3]
| Compound | Derivative | Rerank Score |
| Cpd 1 | 1-allyl-3-benzoylthiourea | -83.3539 |
| Cpd 2 | 1-allyl-3-(2-chlorobenzoyl)thiourea | -88.7408 |
| Cpd 3 | 1-allyl-3-(3-chlorobenzoyl)thiourea | -91.2304 |
| Cpd 4 | 1-allyl-3-(4-chlorobenzoyl)thiourea | -89.8821 |
| Ciprofloxacin (Standard) | - | -80.0861 |
| Clorobiocin (Standard) | - | -85.7335 |
Data sourced from a study on analogs of 1-allyl-3-benzoylthiourea.[3]
Anticancer Targets: Protein Kinases
The following data showcases the binding affinities of novel thiourea derivatives of naproxen against protein kinases implicated in tumor multidrug resistance.[4]
| Derivative | Target Enzyme | Binding Energy (kcal/mol) - AutoDock Vina |
| 16 | EGFR | -9.3 |
| AKT2 | -9.1 | |
| VEGFR1 | -9.0 | |
| 17 | EGFR | -9.3 |
| AKT2 | -9.1 | |
| VEGFR1 | -9.0 | |
| 1 | AKT2 | -8.7 |
| mTOR | -8.5 | |
| 20 | EGFR | -8.8 |
| VEGFR1 | -8.9 |
Data from a molecular docking analysis of naproxen-thiourea derivatives. According to AutoDock Vina, derivatives 16 and 17 showed the highest potential for inhibition of EGFR, AKT2, and VEGFR1.[4]
Other Enzymatic Targets
Thiourea derivatives have been investigated against various other enzymes. For instance, a study on novel thiourea derivatives of naproxen also explored their potential as anti-inflammatory agents by targeting COX-2 and 5-LOX.[5] Another study focused on the inhibition of urease from Bacillus pasteurii by 4-methoxybenzoyl thiourea derivatives.[6]
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative studies.
Molecular Docking Protocol for DNA Gyrase Subunit B
-
Ligand and Receptor Preparation: The three-dimensional structures of the thiourea derivatives (ligands) were drawn using ChemDraw Ultra 8.0 and their energy was minimized using Chem3D Ultra 8.0. The crystal structure of the DNA gyrase subunit B receptor (PDB: 1KZN) was obtained from the Protein Data Bank.[3]
-
Docking Simulation: Molecular docking was performed to study the interaction between the ligands and the receptor. The docking results were evaluated based on the rerank score, which indicates the binding affinity.[3]
Molecular Docking Protocol for Protein Kinases
-
Software and Target Preparation: The study utilized AutoDock Vina and OEDocking software for molecular docking analysis. The three-dimensional structures of the target protein kinases (AKT2, mTOR, EGFR, and VEGFR1) were obtained from the Protein Data Bank.[4][7]
-
Ligand Preparation and Docking: Twenty new thiourea derivatives of naproxen were designed and their structures were prepared for docking. The binding of these derivatives to the active sites of the selected protein kinases was then estimated using the docking programs.[4][7]
-
Analysis: The binding potential was evaluated based on the calculated binding energy values. The interactions between the best-docked derivatives and the active sites of the enzymes were visualized and analyzed to identify key binding interactions.[4]
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: A generalized workflow for a typical molecular docking experiment.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking 1-(3-Nitrophenyl)-2-thiourea Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer agent 1-(3-Nitrophenyl)-2-thiourea against current standard-of-care drugs in relevant therapeutic areas. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally related thiourea derivatives to provide a representative benchmark. The primary focus is on malignancies where the mechanistic pathways potentially targeted by thiourea derivatives overlap with those targeted by established therapies, such as melanoma, chronic myeloid leukemia (CML), and non-small cell lung cancer (NSCLC).
Executive Summary
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] The nitrophenyl moiety, in particular, is associated with cytotoxic activity against various cancer cell lines.[4] This guide benchmarks this compound and its analogs against market-leading drugs:
-
BRAF Inhibitors (Melanoma): Vemurafenib and Dabrafenib
-
Tyrosine Kinase Inhibitors (CML): Imatinib
-
EGFR Inhibitors (NSCLC): Osimertinib
The comparative data, presented in the following sections, suggests that while thiourea derivatives exhibit anticancer activity, their potency, based on available data for analogs, is generally in the micromolar (µM) range. This is in contrast to the standard-of-care drugs, which often demonstrate efficacy in the nanomolar (nM) to low micromolar range. Further research is required to synthesize and test this compound to establish its specific activity and potential for clinical development.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for thiourea derivatives and standard-of-care drugs against various cancer cell lines. It is crucial to note that the data for thiourea derivatives are from compounds structurally related to this compound, as direct data for this specific compound is not publicly available.
Table 1: Benchmarking Against BRAF Inhibitors in Melanoma
| Compound/Drug | Cell Line (BRAF Mutation) | IC50 | Reference |
| Thiourea Derivatives (Analogs) | BGC-823 (Gastric Cancer) | 20.9 - 103.6 µM | [5] |
| A-549 (Lung Cancer) | 19.2 - 112.5 µM | [5] | |
| SW480, SW620 (Colon Cancer) | 1.5 - 8.9 µM | [1] | |
| Vemurafenib | BRAF V600E Mutant Melanoma Lines | ~0.031 µM (31 nM) | [6][7] |
| A375 (BRAF V600E) | 13.217 µM (Resistant Line: 39.378 µM) | [8] | |
| Dabrafenib | BRAF V600E Mutant Melanoma Lines | Sensitive: <100 nM; Resistant: >100 nM | [9] |
| A375P (BRAF V600E) | gIC50 < 200 nM | [10] | |
| BRAF V600E Mutant Kinase | IC50: 0.6 nM | [7] |
Table 2: Benchmarking Against Tyrosine Kinase Inhibitors in CML
| Compound/Drug | Cell Line | IC50 | Reference |
| Thiourea Derivatives (Analogs) | K-562 (Leukemia) | ≤ 10 µM | [1] |
| Imatinib | K562 (CML) | ~0.07 - 0.6 µM | [11][12] |
| KU812 (CML) | ~0.09 µM | [11] | |
| LAMA-84 (CML) | 0.07304 µM | [12] |
Table 3: Benchmarking Against EGFR Inhibitors in NSCLC
| Compound/Drug | Cell Line (EGFR Mutation) | IC50 | Reference |
| Thiourea Derivatives (Analogs) | A-549 (NSCLC) | 19.2 - 112.5 µM | [5] |
| Osimertinib | PC-9 (Exon 19 deletion) | 23 nM | [13] |
| H1975 (L858R/T790M) | 4.6 nM | [13] | |
| LoVo (Exon 19 deletion EGFR) | 12.92 nM | [14] | |
| LoVo (L858R/T790M EGFR) | 11.44 nM | [14] |
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway (Target for BRAF Inhibitors)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. BRAF inhibitors, such as vemurafenib and dabrafenib, target the mutated BRAF protein, inhibiting downstream signaling. Thiourea derivatives are also hypothesized to exert their anticancer effects through modulation of kinase signaling pathways.
BCR-ABL Signaling Pathway (Target for Imatinib in CML)
In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation results in the formation of the BCR-ABL fusion protein. This oncoprotein has constitutively active tyrosine kinase activity, driving the proliferation of leukemia cells. Imatinib is a tyrosine kinase inhibitor that specifically targets the ATP-binding site of BCR-ABL, blocking its activity.
Experimental Workflow: IC50 Determination via MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential drugs.
Experimental Protocols
Determination of IC50 by MTT Assay
This protocol provides a general framework for determining the IC50 values of a test compound against cancer cell lines.
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., A375 for melanoma, K562 for CML, PC-9 for NSCLC) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
-
Compound Treatment:
-
A stock solution of this compound or a standard drug is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a period of 48 to 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
This comparative guide highlights the potential of thiourea derivatives as a class of anticancer compounds. However, based on the available data for analogs, this compound is likely to be less potent than the highly specific and potent standard-of-care drugs currently used in the clinic for melanoma, CML, and NSCLC.
Key Takeaways:
-
Potency Gap: A significant gap in potency exists between the micromolar activity of many reported thiourea derivatives and the nanomolar efficacy of targeted therapies like vemurafenib, imatinib, and osimertinib.
-
Need for Direct Data: There is a critical need for the synthesis and in vitro evaluation of this compound to determine its specific IC50 values against a panel of relevant cancer cell lines.
-
Mechanism of Action: Further studies are required to elucidate the precise mechanism of action of this compound and to identify its molecular targets.
For drug development professionals, the path forward should involve the synthesis of this compound and a comprehensive screening campaign to ascertain its biological activity. Should promising activity be observed, further lead optimization to improve potency and selectivity would be warranted. This foundational data is essential before considering this compound as a viable candidate for further preclinical and clinical development.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
A Comparative Analysis of 1-(3-Nitrophenyl)-2-thiourea and its Urea Analogue
A detailed examination of the structural and functional differences between 1-(3-Nitrophenyl)-2-thiourea and 1-(3-nitrophenyl)urea reveals significant variations in their physicochemical properties and biological activities. This guide provides a comprehensive comparison of these two compounds, offering valuable insights for researchers and professionals in drug development.
The substitution of a sulfur atom for an oxygen atom in the urea backbone introduces notable changes to the molecule's electronic and steric characteristics, influencing its interactions with biological targets. While both compounds share a 3-nitrophenyl moiety, the thiourea analogue generally exhibits distinct properties compared to its urea counterpart.
Physicochemical Properties: A Tale of Two Cores
| Property | This compound | 1-(3-nitrophenyl)urea |
| Molecular Formula | C₇H₇N₃O₂S | C₇H₇N₃O₃ |
| Molecular Weight | 197.21 g/mol | 181.15 g/mol [1] |
| Melting Point | 157-158 °C | Not explicitly found |
| pKa | Not explicitly found | Predicted: 12.86±0.70[2] |
| Solubility | Generally lower in aqueous solutions compared to urea analogue | Generally more soluble in aqueous solutions |
Biological Activity: A Comparative Overview
Both nitrophenyl urea and thiourea scaffolds are known to be present in molecules with a wide range of biological activities, including antiproliferative and antimicrobial effects.
Antiproliferative Activity
A study on a series of nitroaryl urea derivatives demonstrated their potential as antiproliferative agents against various cancer cell lines, with some compounds showing greater cytotoxicity than the standard chemotherapeutic agent cisplatin[3][4]. While this study did not specifically include 1-(3-nitrophenyl)urea, it highlights the potential of this class of compounds. For instance, some derivatives displayed activity in RK33 laryngeal cancer cells and TE671 rhabdomyosarcoma cells, with one compound identified as a moderate CDK2 inhibitor with an IC50 of 14.3 µM[3][4].
Similarly, various thiourea derivatives have shown significant cytotoxic effects on cancer cells[5]. Although specific IC50 values for this compound were not found, the broader class of thiourea derivatives has been extensively investigated for its anticancer potential[6].
Antimicrobial Activity
Thiourea and its derivatives have a long history of investigation for their antimicrobial properties against a range of bacteria and fungi[7][8][9]. The sulfur atom in the thiourea moiety is often crucial for its biological activity. Likewise, certain urea derivatives have also demonstrated antimicrobial effects[10][11]. For example, a study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes showed antibacterial activity against both Gram-positive and Gram-negative bacteria[12][13][14].
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, a common procedure involves the reaction of 3-nitroaniline with a source of thiocyanate.
Workflow for the Synthesis of this compound
Caption: General synthesis workflow for this compound.
A detailed protocol can be adapted from the synthesis of related compounds[15]:
-
A mixture of 3-nitroaniline and ammonium thiocyanate in hydrochloric acid is heated.
-
The intermediate 3-nitrophenyl isothiocyanate is formed.
-
This intermediate is then reacted with ammonia to yield this compound.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 1-(3-nitrophenyl)urea
The synthesis of N-substituted ureas can be achieved through various methods, including the reaction of an amine with an isocyanate or by the reaction of an amine with urea.
Workflow for the Synthesis of 1-(3-nitrophenyl)urea
Caption: General synthesis workflow for 1-(3-nitrophenyl)urea.
A general procedure is as follows:
-
3-Nitroaniline is dissolved in an acidic aqueous solution.
-
A solution of potassium cyanate is added to the mixture.
-
The reaction is stirred at room temperature, leading to the precipitation of 1-(3-nitrophenyl)urea.
-
The product is collected by filtration and purified by recrystallization.
Signaling Pathways and Logical Relationships
The biological activities of these compounds are often attributed to their ability to interact with various enzymes and signaling pathways. For instance, urea and thiourea derivatives have been reported to act as kinase inhibitors. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.
Simplified Kinase Inhibition Pathway
Caption: Generalized pathway of kinase inhibition by urea/thiourea derivatives.
Conclusion
References
- 1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-bis(3-nitrophenyl)urea CAS#: 1234-21-5 [amp.chemicalbook.com]
- 3. Discovery of nitroaryl urea derivatives with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijaers.com [ijaers.com]
A Comparative Guide to HPLC Method Cross-Validation for Thiourea Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiourea derivatives is crucial in various fields, including pharmaceutical development, agriculture, and materials science. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high specificity and sensitivity.[1] This guide provides a comparative overview of HPLC methods for the analysis of thiourea derivatives, supported by experimental data to aid in method selection and cross-validation.
Experimental Protocols
The validation of an analytical method is crucial to ensure it is suitable for its intended purpose.[1] This involves establishing that the performance characteristics of the method meet the requirements for the intended analytical applications.[1]
Method 1: Reversed-Phase HPLC for N-Acyl Thiourea Derivatives
This method is suitable for the quantitative determination of novel N-acyl thiourea derivatives.
-
HPLC System: Agilent 1100 series or equivalent.[2]
-
Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile and ultrapure water with a gradient elution program.[2]
-
0-3 min: 40% Acetonitrile
-
3-12 min: 40-90% Acetonitrile
-
12-15 min: 90% Acetonitrile
-
15-18 min: 90-40% Acetonitrile
-
18-20 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 270 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Dissolve 10 mg of the N-acyl thiourea derivative standard in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.05 µg/mL to 40 µg/mL.[2]
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[2]
-
Method 2: Mixed-Mode HPLC for Thiourea and Related Compounds
This method is effective for the separation and analysis of thiourea and its derivatives like Thiouracil (TU), Methylthiouracil (MTU), and Propylthiouracil (PTU).
-
Column: Primesep P Mixed-mode (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Water and Acetonitrile (MeCN) with Phosphoric acid as a buffer.[3]
-
Detection Wavelength: 200 nm.[3]
Method 3: Reversed-Phase HPLC for Ethylene Thiourea in Biological Matrices
This method is optimized for determining Ethylene Thiourea (ETU), a metabolite of ethylenebisdithiocarbamates (EBDCs), in human urine.
-
Column: C18 Uptisphere NEC-5-20 (250- × 4.6-mm × 5-µm).[4]
-
Mobile Phase: 0.01M phosphate buffer (pH 4.5).[4]
-
Detection: HPLC-DAD set at 231 nm.[4]
-
Internal Standard: 4-pyridinecarboxylic acid hydrazide.[4]
-
Sample Preparation: Solid-phase extraction using Extrelut®.[4]
Data Presentation: Comparison of HPLC Method Performance
The following table summarizes the validation parameters for different HPLC methods used in the analysis of thiourea and its derivatives. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1: N-Acyl Thiourea Derivative | Method 2: Ethylene Thiourea (in urine) | Method 3: Thiourea (in water) | Method 4: Thiourea Derivatives (Antivirals) |
| HPLC Column | Zorbax Eclipse XDB C18 | C18 Uptisphere NEC | C18-bonded silica | Not Specified |
| Mobile Phase | Acetonitrile/Water Gradient | 0.01M phosphate buffer (pH 4.5) | Doubly distilled water | Not Specified |
| Detection (nm) | 270 | 231 | 236 | MS/MS |
| Linearity Range | 0.05 - 40 µg/mL | 1 - 100 µg/L | Not Specified | 1.00 - 10000 pg/mL |
| LOD | 0.01 µg/mL | Not Specified | 2 µg/L | Not Specified |
| LOQ | 0.05 µg/mL | 1 µg/L | Not Specified | 1.00 ng/mL |
| Accuracy (% Recovery) | 98.7 - 101.2% | Not Specified | Not Specified | Relative Errors: 0.5 - 5.98% |
| Precision (%RSD) | < 2% | Not Specified | Not Specified | Intra- and inter-day precision: < 10.8% |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified | > 0.99 |
Mandatory Visualization
Caption: Workflow for HPLC method cross-validation.
Caption: General experimental workflow for HPLC analysis.
References
Evaluating 1-(3-Nitrophenyl)-2-thiourea as a Tyrosinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1-(3-Nitrophenyl)-2-thiourea as a potential tyrosinase inhibitor, comparing its anticipated performance with established alternatives based on available experimental data for structurally similar compounds. Detailed experimental protocols and mechanistic diagrams are included to support further research and development.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes. It catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest for applications in cosmetics and medicine to address these conditions. Thiourea and its derivatives have emerged as a promising class of tyrosinase inhibitors, primarily due to the ability of the sulfur atom in their structure to chelate the copper ions within the enzyme's active site.
Comparative Analysis of Tyrosinase Inhibitors
While specific inhibitory data for this compound is not extensively available in publicly accessible literature, the inhibitory potential of this compound can be inferred from studies on structurally related N-aryl-N'-substituted phenylthiourea derivatives. Research has shown that these compounds can be potent tyrosinase inhibitors. For instance, certain derivatives have demonstrated significantly higher inhibitory activity than the commonly used standard, kojic acid. One such derivative, a 2-(1,3,4-thiadiazol-2-yl)thio acetic acid derivative of N-phenylthiourea, exhibited an IC50 value of 6.13 μM against mushroom tyrosinase, which is substantially lower than that of kojic acid (IC50 = 33.3 μM)[1]. This suggests that this compound, sharing the core phenylthiourea structure, is a strong candidate for effective tyrosinase inhibition.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established tyrosinase inhibitors, providing a benchmark for evaluating new compounds like this compound.
| Compound | IC50 (µM) | Source Organism |
| Kojic Acid | 16.4 - 33.3 | Mushroom |
| Arbutin | ~900 (monophenolase), ~700 (diphenolase) | Mushroom |
| L-Mimosine | 10 - 14 | Mushroom |
| Thioacetazone | 14 | Mushroom |
| Ambazone | 15 | Mushroom |
| 2-(1,3,4-thiadiazol-2-yl)thio acetic acid derivative | 6.13 | Mushroom |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate evaluation of tyrosinase inhibitors. The following is a detailed methodology for a common in vitro mushroom tyrosinase inhibition assay using L-DOPA as a substrate.
Materials and Reagents
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. This solution should be prepared fresh before each experiment.
-
Prepare a stock solution of the test compound, this compound, and the positive control, kojic acid, in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound and positive control in sodium phosphate buffer.
-
-
Assay in 96-Well Plate:
-
In each well of the 96-well plate, add 40 µL of sodium phosphate buffer.
-
Add 20 µL of the respective inhibitor dilution (test compound or positive control). For the negative control, add 20 µL of buffer.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the tyrosinase signaling pathway and the experimental workflow.
Caption: The melanin biosynthesis pathway and the inhibitory action of this compound on tyrosinase.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
A Comparative Analysis of Enzyme Inhibition Kinetics for Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the enzyme inhibition kinetics of various thiourea compounds. It is designed to offer an objective overview of their performance against key enzymatic targets, supported by experimental data from recent scientific literature. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to aid in research and development.
Data Presentation: Comparative Enzyme Inhibition Kinetics
The following table summarizes the inhibitory activity of several thiourea derivatives against two primary enzyme targets: tyrosinase and urease. These enzymes are significant in various physiological and pathological processes. Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Urease is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a therapeutic strategy for related infections.
| Thiourea Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| Tyrosinase Inhibitors | |||||
| Indole-thiourea derivative (4b) | Mushroom Tyrosinase | 5.9 ± 2.47 | - | Competitive | [1] |
| Benzothiazole-thiourea (BT2) | Mushroom Tyrosinase | 1.3431 ± 0.0254 | 2.8 | Non-competitive | [2] |
| Thioacetazone | Mushroom Tyrosinase | 14 | - | Non-competitive | [3][4] |
| Ambazone | Mushroom Tyrosinase | 15 | - | Non-competitive | [3][4] |
| Bis-thiourea derivative (4) | Mushroom Tyrosinase | More potent than Kojic Acid | - | - | [5][6] |
| Urease Inhibitors | |||||
| Tryptamine-thiourea (14) | Jack Bean Urease | 11.4 ± 0.4 | - | Non-competitive | [7] |
| Tryptamine-thiourea (16) | Jack Bean Urease | 13.7 ± 0.9 | - | - | [7] |
| Quinoline-based acyl thiourea (1-19) | Urease | 1.19 - 18.92 | - | - | [8] |
| Thiosemicarbazone (16) | S. pasteurii Urease | - | 0.998 | - | [9] |
| Thiosemicarbazone (19) | S. pasteurii Urease | - | 0.391 | - | [9] |
| Dipeptide-conjugated thiourea (23) | Urease | 2 | - | - | [10] |
| Urease-IN-12 | Urease | 0.35 | - | Competitive | [11] |
| Thiourea (Standard) | Urease | 19.53 ± 0.032 - 22.4 | - | Competitive | [8][11] |
| Other Enzyme Inhibitors | |||||
| Sulphonyl thiourea (7c) | Carbonic Anhydrase IX | - | 0.1251 ± 0.0124 | Non-competitive | [12] |
| Sulphonyl thiourea (7d) | Carbonic Anhydrase XII | - | 0.1110 ± 0.0123 | Non-competitive | [12] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | - | - | [13][14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL | - | - | [13][14] |
Mandatory Visualization
Signaling Pathway: Melanogenesis
The diagram below illustrates the melanogenesis signaling pathway, highlighting the central role of tyrosinase. Ultraviolet (UV) radiation stimulates keratinocytes to secrete α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a cascade that leads to the transcription of microphthalmia-associated transcription factor (MITF). MITF, in turn, upregulates the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for both eumelanin and pheomelanin.[1][5][15] Thiourea compounds that inhibit tyrosinase can effectively block this pathway, leading to a reduction in melanin production.
Caption: Melanogenesis signaling pathway and tyrosinase inhibition.
Experimental Workflow: Enzyme Inhibition Kinetics
The following diagram outlines a typical experimental workflow for the characterization of enzyme inhibitors. The process begins with a primary screening of a compound library to identify potential inhibitors. Hits from the primary screen are then subjected to dose-response analysis to determine their potency (IC50). For promising candidates, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Caption: Experimental workflow for enzyme inhibition kinetics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the in vitro assessment of tyrosinase and urease inhibition, based on commonly cited methods.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for inhibitors of melanin synthesis. It spectrophotometrically measures the inhibition of the oxidation of L-DOPA to dopachrome, catalyzed by mushroom tyrosinase.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test Compounds (Thiourea derivatives)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Dissolve test compounds and kojic acid in DMSO to create stock solutions, and then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, test compound dilution, and tyrosinase solution.
-
Control wells (no inhibitor): Add phosphate buffer and tyrosinase solution.
-
Blank wells: Add phosphate buffer only.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Jack Bean Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is a common method for determining urease activity and its inhibition. It measures the amount of ammonia produced from the hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol product.[16][17][18][19]
Materials and Reagents:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate Buffer (100 mM, pH 6.8)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkaline Hypochlorite Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
Test Compounds (Thiourea derivatives)
-
Thiourea (Standard Inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare the phenol and alkaline hypochlorite reagents.
-
Dissolve test compounds and standard thiourea in an appropriate solvent and prepare serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Add the test compound solution and urease enzyme solution to the wells.
-
For the negative control (100% enzyme activity), add the solvent instead of the test compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Ammonia Detection:
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkaline hypochlorite reagent to each well.
-
Incubate the plate in the dark for 30 minutes for color development.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Figure 2 from Signaling Pathways in Melanogenesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. linear.es [linear.es]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. longdom.org [longdom.org]
- 11. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 15. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Preliminary Investigation of the Jack-Bean Urease Inhibition by Randomly Selected Traditionally Used Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. labcarediagnostics.com [labcarediagnostics.com]
Assessing the Selectivity of 1-(3-Nitrophenyl)-2-thiourea for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic selectivity of 1-(3-Nitrophenyl)-2-thiourea. While direct quantitative data for this specific compound is limited in publicly available literature, this document synthesizes information on the known enzymatic targets of the broader thiourea class of compounds. By presenting inhibitory data for structurally related analogs and standard inhibitors, we offer a predictive framework for the potential selectivity of this compound. This guide includes detailed experimental protocols for key enzyme assays and visual representations of workflows to support further research and drug discovery efforts.
Potential Enzyme Targets for Thiourea Derivatives
Thiourea and its derivatives have been identified as inhibitors of several enzyme families. Based on the available literature, the primary potential targets for this compound include:
-
Urease: A nickel-containing metalloenzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.
-
Cholinesterases: Including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are critical in neurotransmission.
-
Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for agents addressing hyperpigmentation.
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): A downstream substrate of p38 MAPK involved in inflammatory cytokine production.
Quantitative Data Presentation
The following tables summarize the inhibitory activities (IC50 values) of various thiourea derivatives and standard inhibitors against the potential target enzymes. This comparative data allows for an estimation of the potential potency and selectivity of this compound.
Table 1: Urease Inhibitory Activity of Thiourea Derivatives and Standard Inhibitors
| Compound/Inhibitor | Urease Source | IC50 (µM) | Reference |
| Thiourea (Standard) | Jack Bean | 21.2 ± 1.3 | [1] |
| N-(o-tolylacetyl)thiourea | H. pylori | 0.16 ± 0.05 | [2] |
| 1-(Tryptamine-2-yl)-3-(2-methylphenyl)thiourea | Jack Bean | 11.4 ± 0.4 | [1] |
| 1-(Tryptamine-2-yl)-3-(4-chlorophenyl)thiourea | Jack Bean | 13.7 ± 0.9 | [1] |
| N-(4-bromophenylcarbamothioyl)octanamide | Jack Bean | 10.65 ± 0.45 | [3] |
| N-(2,6-dimethylphenylcarbamothioyl)octanamide | Jack Bean | 15.19 ± 0.58 | [3] |
Table 2: Cholinesterase Inhibitory Activity of Thiourea Derivatives
| Compound/Inhibitor | Enzyme | IC50 (µg/mL) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | |
| Galantamine (Standard) | AChE | - | |
| Galantamine (Standard) | BChE | - |
Table 3: Tyrosinase Inhibitory Activity of Standard Inhibitors
| Compound/Inhibitor | Tyrosinase Source | IC50 (µM) | Reference |
| Kojic Acid (Standard) | Mushroom | - | [4][5] |
| Phenylthiourea | Mushroom | - | [6] |
| Oxyresveratrol | Mushroom | 1.2 | [7] |
| Arbutin | Mushroom | Ki app = 1420 (monophenolase), 900 (diphenolase) | [7] |
Table 4: MK-2 Inhibitory Activity of Related Compounds
| Compound/Inhibitor | Target | IC50 (nM) | Reference |
| Benzothiophene Derivative 1 | MK-2 | - | [8] |
| ATI-450 | MK-2 Pathway | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are generalized protocols for the key enzymes targeted by thiourea derivatives.
1. Urease Inhibition Assay (Indophenol Method)
This spectrophotometric assay quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.
-
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compound (this compound) and standard inhibitor (Thiourea)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitor.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound or standard inhibitor to the respective wells and incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
2. Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE and BChE based on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Human Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
DTNB solution
-
Phosphate buffer (pH 8.0)
-
Test compound and standard inhibitor (e.g., Galantamine)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitor.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound or standard inhibitor to the wells.
-
Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value from the dose-response curve.
-
3. Tyrosinase Inhibition Assay
This assay measures the inhibition of the oxidation of L-DOPA to dopachrome by tyrosinase.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate buffer (pH 6.8)
-
Test compound and standard inhibitor (e.g., Kojic acid)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitor.
-
In a 96-well plate, add the enzyme solution and the test compound or standard inhibitor.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Mandatory Visualization
Experimental Workflow for Assessing Enzyme Selectivity
Caption: Workflow for assessing the enzyme selectivity of a test compound.
Signaling Pathway of MK-2 Inhibition
Caption: Putative signaling pathway of MK-2 inhibition by thiourea derivatives.
References
- 1. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(3-Nitrophenyl)-2-thiourea: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(3-Nitrophenyl)-2-thiourea (CAS No. 709-72-8), a compound that requires careful handling due to its chemical properties.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the hazards associated with similar compounds, which include acute oral toxicity, skin irritation, and serious eye irritation, the following PPE is mandatory.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. This is informed by the classification of Phenylthiourea as a P-listed acutely hazardous waste (P093) by the Environmental Protection Agency (EPA), suggesting that substituted derivatives warrant a high level of caution.[2]
Step 1: Waste Collection
-
Original Container: Whenever feasible, keep the chemical in its original container.
-
Waste Container: If a transfer is necessary, use a clean, dry, and compatible container that can be securely sealed. The container must be clearly labeled.
-
Labeling: The waste container must be explicitly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
No Mixing: Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.
Step 2: Storage
-
Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
-
Segregation: Ensure the storage area allows for segregation from other non-hazardous laboratory waste.
Step 3: Final Disposal
-
Professional Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3][4][5][6]
-
Regulatory Compliance: Adhere to all local, regional, and national regulations governing hazardous waste disposal.[3] Chemical waste generators are responsible for the correct classification and disposal of their waste.[3]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent the further spread of the solid material. Avoid generating dust.[7]
-
Cleanup: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal as hazardous waste.[3][4][5][7] Do not add water or other liquids.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
